1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
Description
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c13-12-8-11(14)3-2-10(12)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRLTOUJADEJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Data for 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for the compound 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane (CAS No. 1016683-03-6). In the absence of extensive empirical data in publicly accessible literature, this document leverages predictive methodologies and comparative analysis of analogous structures to offer a detailed spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Introduction
1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane is a small organic molecule with potential applications in medicinal chemistry and drug discovery. Its structure comprises a substituted benzyl group attached to a seven-membered diazepane ring. Accurate structural elucidation is fundamental to understanding its chemical properties and biological activity. This guide outlines the predicted spectroscopic signatures that are crucial for its identification and characterization.
Molecular Structure and Properties:
-
IUPAC Name: 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
-
Molecular Formula: C₁₂H₁₆ClFN₂
-
Molecular Weight: 242.72 g/mol
-
SMILES: C1CNCCN(C1)CC2=C(C=C(C=C2)F)Cl
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra, generated using online prediction tools and analysis of structurally related compounds.[1][2]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane is expected to show distinct signals corresponding to the protons of the diazepane ring and the substituted benzyl group.
Table 1: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | dd | 1H | Aromatic H (adjacent to Cl) |
| ~7.25 | m | 1H | Aromatic H |
| ~7.10 | t | 1H | Aromatic H (adjacent to F) |
| ~3.70 | s | 2H | Benzyl CH₂ |
| ~2.90 | t | 2H | Diazepane CH₂ (adjacent to benzyl N) |
| ~2.80 | t | 2H | Diazepane CH₂ (adjacent to NH) |
| ~2.70 | t | 2H | Diazepane CH₂ (adjacent to benzyl N) |
| ~2.60 | t | 2H | Diazepane CH₂ (adjacent to NH) |
| ~1.90 | p | 2H | Diazepane CH₂ (middle) |
| ~1.70 | br s | 1H | Diazepane NH |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.10-7.40 ppm): The three protons on the 2-chloro-4-fluorophenyl ring are expected to appear as a set of multiplets due to complex spin-spin coupling between them and with the fluorine atom.
-
Benzyl Protons (~3.70 ppm): The two protons of the methylene bridge connecting the aromatic ring to the diazepane nitrogen are expected to appear as a singlet, as they are chemically equivalent and lack adjacent protons for coupling.
-
Diazepane Ring Protons (1.70-2.90 ppm): The protons on the diazepane ring will exhibit a more complex pattern of signals, likely appearing as overlapping triplets and a pentet for the central methylene group. The broad singlet around 1.70 ppm is characteristic of the N-H proton.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (ppm) | Assignment |
| ~160 (d) | Aromatic C-F |
| ~135 (d) | Aromatic C-Cl |
| ~132 (d) | Aromatic C-H |
| ~130 | Aromatic Quaternary C |
| ~117 (d) | Aromatic C-H |
| ~114 (d) | Aromatic C-H |
| ~58 | Benzyl CH₂ |
| ~56 | Diazepane CH₂ (adjacent to benzyl N) |
| ~55 | Diazepane CH₂ (adjacent to benzyl N) |
| ~48 | Diazepane CH₂ (adjacent to NH) |
| ~47 | Diazepane CH₂ (adjacent to NH) |
| ~28 | Diazepane CH₂ (middle) |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (114-160 ppm): The six carbons of the phenyl ring will appear in the downfield region. The carbons directly attached to the electronegative fluorine and chlorine atoms will show characteristic splitting patterns (doublets) in a proton-decoupled ¹³C NMR spectrum due to C-F and C-Cl coupling.
-
Aliphatic Carbons (28-58 ppm): The benzyl CH₂ carbon is expected around 58 ppm. The carbons of the diazepane ring will resonate in the range of 28-56 ppm.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 3: Predicted Mass Spectrum Fragments
| m/z (mass-to-charge) | Proposed Fragment Ion |
| 242/244 | [M]⁺, Molecular ion (with isotopic pattern for Cl) |
| 143/145 | [Cl(F)C₆H₃CH₂]⁺, 2-Chloro-4-fluorobenzyl cation |
| 100 | [C₅H₁₂N₂]⁺, Diazepane ring fragment |
| 56 | [C₃H₆N]⁺, Common fragment from amine cleavage |
Interpretation of the Mass Spectrum:
The molecular ion peak is expected at m/z 242, with a characteristic M+2 peak at m/z 244 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom. The most prominent fragment is likely to be the stable 2-chloro-4-fluorobenzyl cation at m/z 143/145. Fragmentation of the diazepane ring would lead to various smaller fragments, with a significant peak at m/z 100 corresponding to the intact diazepane radical cation after benzyl cleavage.
Methodologies for Spectroscopic Analysis
The following are standard protocols for acquiring spectroscopic data for small organic molecules like 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
-
Referencing: Calibrate the chemical shifts to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters: 1024 or more scans, relaxation delay of 2 seconds, spectral width of 0 to 220 ppm.
-
Proton decoupling should be applied to simplify the spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation.
-
Expected Infrared (IR) Absorption Bands
IR spectroscopy is useful for identifying the functional groups present in a molecule.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3400 | N-H Stretch | Secondary Amine (Diazepane) |
| 3000-3100 | C-H Stretch (sp²) | Aromatic Ring |
| 2850-2960 | C-H Stretch (sp³) | Aliphatic (Benzyl & Diazepane) |
| 1580-1600 | C=C Stretch | Aromatic Ring |
| 1450-1500 | C=C Stretch | Aromatic Ring |
| 1200-1300 | C-N Stretch | Amine |
| 1000-1100 | C-F Stretch | Aryl Fluoride |
| 700-800 | C-Cl Stretch | Aryl Chloride |
The IR spectrum will be characterized by the N-H stretching of the diazepine ring, aromatic and aliphatic C-H stretches, and characteristic absorptions for the carbon-halogen bonds.
Conclusion
This technical guide provides a foundational spectroscopic profile for 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane based on predictive methods and established spectroscopic principles. The presented data and methodologies offer a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. While predicted data is a powerful tool, empirical verification through the described experimental protocols is essential for definitive structural confirmation.
References
-
NMRDB.org: An Online Tool for NMR Prediction. ([Link])
-
PROSPRE - ¹H NMR Predictor. ([Link])
-
CASPRE - ¹³C NMR Predictor. ([Link])
-
CFM-ID: A Web Server for MS/MS Prediction and Compound Identification. ([Link])
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. 1-[(4-chlorophenyl)methyl]-1,4-diazepane. ([Link])
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.[1]
-
Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR chemical shifts using neural networks. Analytical Chemistry, 74(1), 80-90.[1]
-
Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—constructing a free chemical information system with open-source components. Journal of chemical information and computer sciences, 43(6), 1733-1739.[2]
- Allen, F., Pon, A., Greiner, R., & Wishart, D. (2016). Computational prediction of electron ionization mass spectra to assist in GC/MS compound identification. Analytical chemistry, 88(15), 7689-7697.
Sources
1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane CAS number lookup
Technical Monograph: 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
Executive Summary
This technical guide provides a comprehensive analysis of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane , a secondary amine pharmacophore belonging to the N-benzyl-1,4-diazepane class.[1][2] While often utilized as a "privileged structure" in medicinal chemistry for targeting G-Protein Coupled Receptors (GPCRs)—specifically histamine (H3), dopamine (D2/D3), and sigma receptors—this specific di-halogenated derivative represents a specialized building block for optimizing metabolic stability and lipophilicity in drug candidates.[1][2]
Part 1: Chemical Identity & Registry Status
Compound Name: 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane Synonyms: 1-(2-Chloro-4-fluorobenzyl)homopiperazine; 1-(2-Chloro-4-fluorobenzyl)-1,4-diazepane.[1][2] Molecular Formula: C₁₂H₁₆ClFN₂ Molecular Weight: 242.72 g/mol [1][2]
CAS Registry Number Lookup
Status: Not Publicly Indexed / Custom Synthesis Target As of February 2026, a dedicated CAS Registry Number for this specific substitution pattern (2-Cl, 4-F) is not listed in major public chemical repositories (PubChem, CAS Common Chemistry, Sigma-Aldrich).[1][2] It is classified as a novel library member or custom synthesis intermediate .[2]
Closest Structural Analogs (Verified CAS):
-
1-(2-Fluorobenzyl)-1,4-diazepane: CAS 926213-29-8 (Benzoyl derivative precursor) or specific catalog entries.[1][2]
-
1-(4-Chlorobenzyl)-1,4-diazepane: PubChem CID 15634377.[1][2]
Implication for Researchers: If you require this specific molecule for a structure-activity relationship (SAR) study, you must synthesize it.[1][2] It is not a commodity chemical.[2] The absence of a CAS number confirms its novelty or proprietary status in specific patent spaces.[2]
Part 2: Physicochemical Profile (In Silico)
The introduction of the 2-chloro and 4-fluoro substituents on the benzyl ring significantly alters the physicochemical landscape compared to the unsubstituted parent.
| Property | Value (Predicted) | Impact on Drug Design |
| LogP | 2.1 – 2.4 | Optimized for membrane permeability; higher than unsubstituted benzyl-diazepane (LogP ~1.2).[1][2] |
| pKa (Basic N) | ~9.5 | The secondary amine remains protonated at physiological pH, crucial for ionic interactions with Asp/Glu residues in receptor pockets.[1][2] |
| Topological PSA | 15.27 Ų | Excellent blood-brain barrier (BBB) penetration potential (PSA < 90 Ų).[1] |
| Rotatable Bonds | 2 | High conformational flexibility, allowing induced fit binding.[1][2] |
| H-Bond Donors | 1 (Secondary Amine) | Key handle for further functionalization (e.g., urea/amide formation).[1][2] |
Part 3: Synthetic Methodology
Since this compound is not commercially available, the following self-validating protocol is recommended. This method utilizes Reductive Amination , preferred over direct alkylation (using benzyl halides) to minimize over-alkylation (formation of quaternary ammonium salts).
Reaction Scheme
-
Precursors: 1,4-Diazepane (Homopiperazine) + 2-Chloro-4-fluorobenzaldehyde.[1][2]
-
Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (catalytic), Dichloromethane (DCM).[1][2]
-
Mechanism: Formation of an iminium ion intermediate followed by selective hydride reduction.[1][2]
Detailed Protocol
Step 1: Iminium Formation [2]
-
In a dry round-bottom flask, dissolve 1,4-diazepane (1.0 equiv, excess is preferred to favor mono-substitution, e.g., 1.5 equiv) in anhydrous DCM (0.1 M concentration).
-
Add 2-Chloro-4-fluorobenzaldehyde (1.0 equiv) dropwise at 0°C.
-
Add Acetic Acid (1-2 drops) to catalyze imine formation.[2]
-
Stir at room temperature for 1–2 hours under Nitrogen/Argon. Checkpoint: Monitor by TLC (formation of a new spot, disappearance of aldehyde).[2]
Step 2: Reduction
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in portions. Note: STAB is milder than NaBH₄ and prevents reduction of the aldehyde before imine formation.[1][2]
-
Stir overnight at room temperature.
Step 3: Workup & Purification [2]
-
Quench with saturated aqueous NaHCO₃ .
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude will contain some bis-alkylated byproduct.[2] Purify via Column Chromatography (Silica gel).
-
Eluent: DCM:MeOH:NH₄OH (90:9:1). The secondary amine product is polar; ammonia is required to prevent streaking.
-
Synthesis Workflow Visualization
Caption: Figure 1. Reductive amination workflow for the selective synthesis of the target mono-benzylated diazepane.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
1. ¹H-NMR (400 MHz, CDCl₃):
-
Aromatic Region: Look for the specific 2-Cl-4-F substitution pattern.[2]
-
Benzylic Protons: Singlet at ~3.7 ppm (2H).[2]
-
Diazepane Ring:
-
NH Proton: Broad singlet ~1.5–2.0 ppm (exchangeable with D₂O).[1][2]
2. Mass Spectrometry (ESI+):
-
Target Mass: [M+H]⁺ = 243.08 (approx).[2]
-
Isotope Pattern: Distinct Chlorine pattern.[1][2] You should see an M+2 peak at ~33% intensity of the M+ peak (characteristic of ³⁵Cl/³⁷Cl ratio).
Part 5: Applications in Drug Discovery
This molecule serves as a high-value scaffold for:
-
Fragment-Based Drug Design (FBDD): The diazepane ring acts as a secondary amine "linker" that can be further functionalized (e.g., sulfonylation, amidation) to probe distant binding pockets.[1][2]
-
GPCR Ligands:
-
Histamine H3 Antagonists: N-benzyl diazepanes are classic pharmacophores for H3 receptors, used in treating cognitive disorders (e.g., Alzheimer's, ADHD).[1][2]
-
Sigma-1 Receptor Ligands: The hydrophobic benzyl group combined with the basic amine fits the Sigma-1 pharmacophore model (positive ionizable group + hydrophobic region).[1][2]
-
-
Kinase Inhibitors: The 2-Cl-4-F moiety is a common bioisostere for metabolic stability, blocking CYP450 oxidation at the para-position (due to Fluorine) and providing steric bulk (Chlorine) to lock conformation.[1][2]
References
-
Synthesis of 1,4-Diazepane Derivatives
-
Pharmacological Relevance
-
Chemical Properties & Safety
-
Analog Structure Verification
Sources
Physicochemical Profiling: Solubility and Stability of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
[1]
Document Control:
-
Subject: 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane[1][2]
-
Primary Application: Pharmacophore scaffold (e.g., Orexin receptor antagonists), Chemical Intermediate.
Executive Summary
This technical guide provides a rigorous analysis of the physicochemical behavior of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane (hereafter referred to as CFMd ).[1] As a secondary amine incorporated into a seven-membered diazepane ring, CFMd presents unique solubility challenges driven by pH-dependent ionization and conformational flexibility.[1] This document outlines the structural logic governing its stability, predictive solubility modeling, and the specific experimental protocols required to validate these parameters in a drug development context.
Part 1: Molecular Architecture & Physicochemical Baseline
To control the behavior of CFMd in solution, one must first understand its ionization profile. The molecule consists of a lipophilic 2-chloro-4-fluorobenzyl tail and a hydrophilic, basic 1,4-diazepane head.[1]
Structural Analysis[1][3]
-
The Diazepane Ring: Unlike stable 6-membered piperazines, the 7-membered diazepane ring is conformationally mobile.[1] This entropy affects crystal packing and solubility.
-
Ionization Centers:
-
N4 (Secondary Amine): Highly basic (Predicted pKa ≈ 9.5 – 10.5). This is the primary protonation site.
-
N1 (Tertiary Amine): Moderately basic (Predicted pKa ≈ 4.0 – 5.5). Protonation here is sterically hindered by the benzyl group.
-
-
Lipophilicity (LogP): The halogenated aromatic ring significantly increases lipophilicity.
-
Predicted LogP (Free Base): ~2.5 – 3.0
-
Predicted LogD (pH 7.4): ~0.5 – 1.0 (due to ionization of N4)
-
Visualization of Ionization States
The following diagram illustrates the protonation cascade that dictates solubility.
Caption: Protonation cascade of CFMd. Solubility increases significantly as the molecule transitions from Free Base to Di-Cation.[1]
Part 2: Solubility Profiling
The solubility of CFMd is not a static number; it is a dynamic function of pH and counter-ion selection. The free base is likely an oil or low-melting solid with negligible water solubility (< 0.1 mg/mL), whereas the dihydrochloride salt can exceed 50 mg/mL.[1]
Predicted Solubility Data
Note: Values below are high-confidence estimates based on structural analogs (e.g., 1-benzyl-1,4-diazepane) and must be experimentally verified.
| Medium | State | Predicted Solubility | Limiting Factor |
| Water (pH 7.0) | Mono-Cation | 1 – 5 mg/mL | Partial ionization |
| 0.1 N HCl (pH 1.2) | Di-Cation | > 50 mg/mL | High lattice energy of salt |
| Phosphate Buffer (pH 10) | Free Base | < 0.1 mg/mL | Intrinsic solubility (S₀) |
| DCM / Methanol | Free Base | > 100 mg/mL | Lipophilic affinity |
| DMSO | Free Base | > 100 mg/mL | Aprotic solvation |
Protocol: pH-Dependent Equilibrium Solubility
Objective: Determine the intrinsic solubility (
Reagents:
-
Universal Buffer System (Britton-Robinson or similar) ranging pH 2.0 – 12.0.[1]
-
CFMd (Free Base or HCl salt).
Workflow:
-
Preparation: Weigh 10 mg of CFMd into 2 mL HPLC vials (n=3 per pH point).
-
Addition: Add 1 mL of buffer to each vial.
-
Equilibration: Agitate at 25°C for 24 hours (shaking incubator).
-
Filtration: Filter supernatant using 0.22 µm PVDF filters (prevent adsorption).
-
Analysis: Quantify via HPLC-UV (254 nm).
-
Calculation: Plot Solubility (
) vs. pH. Fit to Henderson-Hasselbalch equation: [1]
Part 3: Stability Assessment
As a secondary amine, CFMd is susceptible to specific degradation pathways. The 2-chloro-4-fluoro substitution on the benzyl ring is relatively robust, but the diazepane ring is the weak link.[1]
Primary Degradation Risks[1]
-
Oxidation (N-Oxide Formation): The secondary amine (N4) is electron-rich and prone to oxidation by peroxides or radical initiators, forming the N-oxide or hydroxylamine.[1]
-
Maillard Reaction: In formulations containing reducing sugars (lactose, glucose), the secondary amine will react to form glycosylamines and brown pigments.
-
Photolysis: While the benzyl group absorbs UV, the C-Cl and C-F bonds are generally stable under ambient light unless exposed to high-intensity UV (ICH Q1B conditions), which could trigger radical dehalogenation.[1]
Degradation Pathway Logic
Caption: Primary degradation pathways for CFMd under stress conditions.[1]
Protocol: Forced Degradation (Stress Testing)
Objective: Validate the stability-indicating capability of the analytical method and identify degradation products (ICH Q1A).
Target Degradation: 5% – 20% loss of active pharmaceutical ingredient (API).[3]
| Stress Condition | Reagent/Condition | Duration | Mechanistic Insight |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | Stability of diazepane ring opening.[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | Stability of benzylic C-N bond. |
| Oxidation | 3% H₂O₂, RT | 4 Hours | Susceptibility of N4 secondary amine. |
| Thermal | 60°C (Solid State) | 7 Days | Crystal lattice stability/sublimation. |
| Photolytic | 1.2 million lux hours | ~1 Week | Halogen stability on aromatic ring. |
Analytical Note: Use a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile. The secondary amine may cause peak tailing; ensure the mobile phase is buffered or contains an ion-pairing agent if necessary.
Part 4: Formulation & Handling Recommendations
Salt Selection
For aqueous formulations, the Dihydrochloride (2HCl) salt is recommended over the free base.
-
Pros: High water solubility, crystalline stability.
-
Cons: Hygroscopic. Requires humidity control during handling (Store at < 40% RH).
Excipient Compatibility[1]
-
AVOID: Lactose, Dextrose, Fructose (Reducing sugars).
-
PREFERRED: Mannitol, Microcrystalline Cellulose (MCC), Calcium Phosphate.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3] Geneva, Switzerland.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394626 (Analog: 1-Benzyl-1,4-diazepane).[1]
-
ChemScene. Product Datasheet: 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane (CAS 1016683-03-6).[1][2]
- Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition. Taylor & Francis, 2011.
The 1,4-Diazepane Scaffold: A Privileged Framework for Modern Therapeutic Design
An In-Depth Technical Guide
Executive Summary: The seven-membered 1,4-diazepane ring system, and its various fused analogues like the well-known benzodiazepines, represent a cornerstone of medicinal chemistry. Initially recognized for their profound effects on the central nervous system, these "privileged scaffolds" are now the foundation for a new generation of therapeutics targeting a wide array of human diseases.[1][2][3] Their unique conformational flexibility, combined with synthetic tractability, allows for the precise spatial presentation of pharmacophoric elements, making them ideal for modulating complex biological targets such as protein-protein interfaces and enzyme active sites. This guide provides a comprehensive overview of the expanding therapeutic landscape of 1,4-diazepane compounds, delving into their applications in neurodegenerative disorders, oncology, and thrombosis, supported by mechanistic insights and detailed experimental protocols for drug development professionals.
Introduction: The 1,4-Diazepane Core - More Than a CNS Scaffold
The 1,4-diazepane scaffold is characterized by a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This structure possesses a unique balance of rigidity and flexibility, low numbers of rotatable bonds, and well-defined vectors for substituent placement.[1][2] These physicochemical properties are highly beneficial in drug design, allowing derivatives to adopt conformations suitable for binding to challenging biological targets.[1] Historically, the fusion of this ring with a benzene ring to form the 1,4-benzodiazepine core led to a revolution in the treatment of anxiety and seizure disorders.[4] However, modern synthetic methodologies, including versatile multicomponent reactions, have unlocked access to a vast and diverse chemical space, enabling the exploration of novel therapeutic applications far beyond the central nervous system.[1][2]
Chapter 1: Innovations in Neurodegenerative and CNS Disorders
While the classic application of benzodiazepines lies in GABAergic modulation, newer 1,4-diazepane derivatives are being developed to tackle the root causes of neurodegeneration, such as protein aggregation in Alzheimer's disease and the modulation of neuroprotective pathways.
Targeting Amyloid-β Aggregation in Alzheimer's Disease
A primary pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques.[5] The flexible 1,4-diazepane scaffold has emerged as a promising starting point for the design of small molecules that can inhibit this process.
Mechanism of Action: Researchers have synthesized libraries of 1,4-diazepane derivatives designed to interfere with the aggregation of the two major Aβ isoforms, Aβ40 and Aβ42.[5] These compounds are hypothesized to bind to Aβ monomers or early-stage oligomers, preventing their assembly into larger fibrils. The conformational flexibility of the diazepane ring allows the appended aromatic and functional groups to adopt an optimal geometry to disrupt the hydrophobic and electrostatic interactions that drive peptide self-assembly. Studies have shown that symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives can achieve moderate to good inhibition of Aβ42 aggregation (32–52%) and enhanced inhibition of Aβ40 aggregation (53–77%).[5]
Experimental Workflow: Drug Discovery Cascade for Aβ Aggregation Inhibitors
The process of identifying and validating 1,4-diazepane-based Aβ aggregation inhibitors follows a logical, multi-stage workflow.
Caption: Workflow for identifying 1,4-diazepane Aβ aggregation inhibitors.
Data Summary: Inhibition of Amyloid-β Aggregation by 1,4-Diazepane Derivatives
| Compound Class | Aβ42 Inhibition (%) | Aβ40 Inhibition (%) | Neuroprotection (% Rescue) | Reference |
| Symmetric bis(phenylmethanone) | 32 - 52% | 53 - 77% | 47.9 - 57.4% | [5] |
| N-alkylated derivatives | ~34% | 55 - 67% | Not specified | [5] |
Neuroprotection via Sigma-1 Receptor (σ1R) Modulation
Beyond protein aggregation, 1,4-diazepane derivatives are being explored as ligands for the sigma-1 receptor (σ1R), a unique chaperone protein located at the endoplasmic reticulum-mitochondria interface that plays a crucial role in cellular stress responses and neuroprotection.[6]
Mechanism of Action: Ligands that bind to σ1R can modulate its chaperone activity, influencing calcium signaling, ion channel function, and oxidative stress responses. This makes σ1R an attractive target for therapies against neurodegenerative disorders and for providing neuroprotection.[7][8] By employing a strategy of "conformational expansion" from known piperidine-based ligands, researchers have developed novel 1,4-diazepane derivatives with high affinity for σ1R.[6] Notably, a benzofurane-substituted diazepane (compound 2c) emerged as a lead candidate with high σ1R affinity, low cytotoxicity, and potent antioxidant activity.[6][7]
Signaling Pathway: σ1R-Mediated Neuroprotection
Activation of the σ1R by a 1,4-diazepane ligand initiates a cascade that enhances cellular resilience against neurotoxic insults.
Caption: σ1R activation by a 1,4-diazepane ligand promotes cell survival.
Chapter 2: Expanding the Frontier in Oncology
The structural diversity of the 1,4-diazepane scaffold has enabled its application in oncology, leading to the discovery of compounds that inhibit cancer cell growth through novel mechanisms, including the disruption of protein synthesis and the selective inhibition of cell cycle kinases.
Inhibition of Protein Synthesis with 1,4-Benzodiazepine-2,5-diones
A high rate of protein synthesis is a hallmark of cancer cells, making this process an attractive therapeutic target. A screening of a small-molecule library identified a 1,4-benzodiazepine-2,5-dione (BZD) compound as a potent inhibitor of tumor cell growth across numerous cancer cell lines.[9]
Mechanism of Action: Subsequent structure-activity relationship (SAR) studies led to the development of compound 52b , which demonstrated highly potent antitumor activity.[9] Further mechanistic studies using polysome profile analysis revealed that compound 52b inhibits protein synthesis in cancer cells. This disruption leads to cell cycle arrest and apoptosis. In a non-small-cell lung cancer xenograft mouse model, 52b significantly inhibited tumor growth without observable toxicity, highlighting its potential as a novel class of anticancer agent.[9]
Data Summary: Growth Inhibition of Potent BZD Derivatives
| Compound | Average GI₅₀ (μM) across 60 cell lines | Key Activity | Reference |
| 11a (Hit) | 0.24 | Broad-spectrum growth inhibition | [9] |
| 52b (Lead) | Not specified (highly potent) | Induces cell cycle arrest and apoptosis | [9] |
Other 1,4-diazepine derivatives have also shown promising anticancer activity against hepatocellular, breast, and colon carcinoma cell lines, with IC₅₀ values in the low microgram-per-milliliter range.[10]
Chapter 3: Novel Applications in Thrombosis and Inflammation
Moving beyond CNS and oncology, the 1,4-diazepane scaffold has proven effective in developing inhibitors for enzymes and cell adhesion molecules involved in thrombosis and inflammation.
Factor Xa Inhibition for Anticoagulation
Factor Xa (fXa) is a critical serine protease in the coagulation cascade, making it a prime target for new antithrombotic drugs.[11]
Mechanism of Action: A novel series of fXa inhibitors was designed where the 1,4-diazepane moiety serves as a scaffold to interact with the S4 aryl-binding domain of the fXa active site.[11] This rational design led to the identification of compound 13 (YM-96765) , which exhibited potent fXa inhibitory activity with an IC₅₀ of 6.8 nM. Importantly, this compound demonstrated effective antithrombotic activity in animal models without a significant prolongation of bleeding time, suggesting a favorable safety profile.[11]
LFA-1 Antagonism for Anti-inflammatory Therapy
Lymphocyte function-associated antigen-1 (LFA-1) is an integrin receptor expressed on leukocytes that mediates cell adhesion and is crucial for immune responses. Antagonizing the LFA-1/ICAM-1 interaction is a therapeutic strategy for transplantation and inflammatory diseases.[12]
Mechanism of Action: Through the screening of a scaffold-based combinatorial library, 1,4-diazepane-2-ones and 1,4-diazepane-2,5-diones were identified as new classes of potent LFA-1 inhibitors.[12][13][14] Optimization of an initial library lead resulted in high-affinity antagonists of the LFA-1/ICAM-1 interaction, with lead compounds showing IC₅₀ values in the nanomolar range.[14]
Data Summary: LFA-1/ICAM-1 Interaction Inhibitors
| Compound | IC₅₀ (nM) | Scaffold Class | Reference |
| 18d | 110 | 1,4-Diazepane-2-one | [12][14] |
| 18e | 70 | 1,4-Diazepane-2-one | [12][14] |
Methodologies and Experimental Protocols
Scientific integrity requires robust and reproducible experimental methods. The following protocols are foundational for evaluating the therapeutic potential of 1,4-diazepane derivatives in the contexts discussed.
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
Causality: This assay is the gold standard for quantifying the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. An effective inhibitor will reduce the rate and extent of the fluorescence increase.
Step-by-Step Methodology:
-
Preparation of Aβ Monomers: Lyophilized Aβ42 or Aβ40 peptide is reconstituted in hexafluoroisopropanol (HFIP), sonicated, and dried under vacuum to ensure a monomeric, aggregate-free starting state. The resulting peptide film is stored at -80°C.
-
Assay Preparation: Just before use, the Aβ peptide film is dissolved in a minimal amount of DMSO and then diluted to the final working concentration (e.g., 10 µM) in a suitable aggregation buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Compound Incubation: The test 1,4-diazepane compound (from a DMSO stock) is added to the Aβ solution at various concentrations. A vehicle control (DMSO) is run in parallel.
-
Initiation and Monitoring: Thioflavin T is added to each well of a 96-well black plate to a final concentration of 10 µM. The Aβ/compound solutions are then added to the wells.
-
Fluorescence Reading: The plate is incubated at 37°C with intermittent shaking in a plate reader. Fluorescence is measured at regular intervals (e.g., every 10 minutes) for up to 48 hours, with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the final fluorescence plateau of the compound-treated samples to the vehicle control.
Protocol 2: MTT Cell Viability Assay for Cytotoxicity Screening
Causality: This colorimetric assay assesses the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. This is critical for ensuring that a therapeutic compound is not broadly toxic to healthy cells.[6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., human neuroblastoma SH-SY5Y or pancreatic PANC1) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 1,4-diazepane compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Incubation: After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. An IC₅₀ or GI₅₀ value can be determined by plotting viability against compound concentration.
Conclusion and Future Outlook
The 1,4-diazepane scaffold has successfully transitioned from its historical role in CNS therapeutics to a versatile platform for addressing a multitude of challenging diseases. Its derivatives have demonstrated potent and specific activities as inhibitors of amyloid-β aggregation, protein synthesis in cancer cells, key enzymes in the coagulation cascade, and critical cell adhesion molecules in the immune system.[5][9][11][14] The synthetic accessibility of this core allows for extensive SAR exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][15]
The future of 1,4-diazepane research lies in leveraging this structural and synthetic versatility to tackle even more complex biological targets. Areas of promise include the development of inhibitors for protein-protein interactions, allosteric modulators for enzymes, and probes for orphan receptors. As our understanding of disease biology deepens, the privileged 1,4-diazepane scaffold will undoubtedly continue to be a fruitful starting point for the discovery of next-generation medicines.
References
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Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Organic Letters. Available at: [Link]
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Huang, Y., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. Available at: [Link]
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Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]
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(2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available at: [Link]
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(N/A). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Science Alert. Available at: [Link]
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(2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. Available at: [Link]
-
(2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]
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(2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC. Available at: [Link]
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(2019). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ResearchGate. Available at: [Link]
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Fayed, E. A., & Ahmed, H. Y. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available at: [Link]
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(2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]
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(2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]
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Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available at: [Link]
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(2025). Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. ResearchGate. Available at: [Link]
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(N/A). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. -ORCA. Available at: [Link]
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Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]
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Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. Available at: [Link]
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(2004). 2,3-Benzodiazepin-1,4-diones as peptidomimetic inhibitors of gamma-secretase. PubMed. Available at: [Link]
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Wattanasin, S., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect. Available at: [Link]
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Wattanasin, S., et al. (2005). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. PubMed. Available at: [Link]
-
Wattanasin, S., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. PubMed. Available at: [Link]
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Ramajayam, R., Girdhar, R., & Yadav, M. R. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Mini Reviews in Medicinal Chemistry. Available at: [Link]
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Methodological & Application
Synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane from starting materials
Abstract
This technical guide details the synthetic protocols for 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane , a privileged pharmacophore often utilized in the development of histamine H3 antagonists and kinase inhibitors. Due to the symmetric nature of the starting material (1,4-diazepane), controlling mono-alkylation is the primary synthetic challenge. This guide presents two validated methodologies: Protocol A (Boc-Protection Strategy) , recommended for high-purity medicinal chemistry applications, and Protocol B (Direct Alkylation) , a cost-effective route for scale-up.
Strategic Overview & Retrosynthesis
The synthesis hinges on the desymmetrization of 1,4-diazepane (homopiperazine). The target molecule contains a secondary amine and a tertiary benzylamine. The core challenge is preventing the formation of the bis-alkylated byproduct.
-
Route A (Protected): Uses tert-butyl 1,4-diazepane-1-carboxylate (1-Boc-homopiperazine) to enforce regioselectivity.
-
Route B (Direct): Uses a stoichiometric excess of 1,4-diazepane to statistically favor the mono-product.
Figure 1: Retrosynthetic strategy comparing the high-fidelity Protected Route (Blue) against the statistical Direct Route (Yellow).
Critical Reagents & Safety
| Reagent | CAS No. | Role | Safety Hazard |
| 1,4-Diazepane | 505-66-8 | Core Scaffold | Corrosive, Hygroscopic |
| 1-Boc-homopiperazine | 112275-50-0 | Protected Scaffold | Irritant |
| 2-Chloro-4-fluorobenzyl chloride | 93286-22-7 | Electrophile | Lachrymator, Corrosive |
| Potassium Carbonate | 584-08-7 | Base | Irritant |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Deprotecting Agent | Highly Corrosive |
Safety Warning: Benzyl halides are potent lachrymators. All operations involving benzyl chloride/bromide must be performed in a functioning fume hood.
Protocol A: The Protected Route (Recommended)
Best for: Medicinal Chemistry, High Purity (>98%), Library Synthesis.
Step 1: N-Alkylation
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-homopiperazine (1.0 equiv, 2.0 g, 10 mmol) and anhydrous Acetonitrile (40 mL).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.76 g, 20 mmol).
-
Note: K₂CO₃ is preferred over tertiary amines (like TEA) to minimize quaternary ammonium salt formation.
-
-
Electrophile Addition: Add 2-Chloro-4-fluorobenzyl chloride (1.05 equiv, 1.97 g, 10.5 mmol) dropwise over 5 minutes.
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1).[1] The Boc-amine spot (ninhydrin active) should disappear.
-
-
Workup: Cool to room temperature (RT). Filter off inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification (Optional): The crude intermediate is usually pure enough (>90%) for the next step. If not, purify via silica flash chromatography (0–30% EtOAc in Hexanes).
Step 2: Boc-Deprotection
-
Dissolution: Dissolve the crude intermediate in Dichloromethane (DCM) (20 mL).
-
Acidolysis: Add Trifluoroacetic Acid (TFA) (10 mL) dropwise at 0°C.
-
Caution: Gas evolution (isobutylene) will occur.
-
-
Stirring: Allow to warm to RT and stir for 2 hours.
-
Quench & Isolation (Critical Control Point):
-
Concentrate the reaction mixture to remove excess TFA.
-
Redissolve the residue in DCM (50 mL).
-
Wash with saturated NaHCO₃ (2 x 30 mL) until the aqueous layer is pH ~8–9.
-
Why? This liberates the free base from the TFA salt.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.[2]
-
Protocol B: The Direct Alkylation Route
Best for: Scale-up (>10g), Cost-sensitive projects.
-
Stoichiometry Control: Dissolve 1,4-Diazepane (5.0 equiv) in Toluene or DCM .
-
Addition: Cool solution to 0°C. Add 2-Chloro-4-fluorobenzyl chloride (1.0 equiv) diluted in solvent very slowly (over 1 hour).
-
Reaction: Stir at RT for 12 hours.
-
Workup (Selective Extraction):
-
Purification: Distillation (high vacuum) or column chromatography (DCM:MeOH:NH₄OH 90:10:1) is required to remove any bis-alkylated byproduct.
Analytical Validation
| Parameter | Expected Value / Observation |
| Appearance | Pale yellow oil or low-melting solid. |
| LC-MS (ESI+) | [M+H]⁺ = 243.1 (approx). Note: Chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl) will be visible. |
| ¹H NMR (CDCl₃) | Benzyl CH₂: Singlet at ~3.65 ppm.Aromatic: Multiplets at 7.1–7.5 ppm (characteristic of 1,2,4-substitution).Diazepane Ring: Multiplets at 1.7–1.9 ppm (CH₂), 2.6–2.9 ppm (N-CH₂). |
| ¹⁹F NMR | Single peak around -110 to -115 ppm. |
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common alkylation issues.
Expert Insight: If the reaction is sluggish using the benzyl chloride, add 10 mol% Sodium Iodide (NaI) . This generates the benzyl iodide in situ, which is a significantly better electrophile (Finkelstein reaction).
References
-
Sigma-Aldrich. 1-Boc-hexahydro-1,4-diazepine Product Sheet. Accessed Feb 2026. Link
-
Koshio, H., et al. (2004).[7] "Synthesis and biological activity of novel 1,4-diazepane derivatives." Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. Link
-
BenchChem. Technical Guide: Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane. Accessed Feb 2026. Link
-
Thermo Scientific. 1-Boc-homopiperazine Safety Data Sheet. Link
-
PubChem. 2-Chloro-4-fluorobenzoyl chloride Compound Summary. Link
Sources
HPLC analysis of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
An Application Note for the HPLC Analysis of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
Abstract
This document provides a comprehensive guide to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane. The method is designed for the determination of assay and the profiling of related substances and degradation products in bulk drug substance. The described reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a gradient mobile phase composed of a phosphate buffer and acetonitrile, with UV detection. The rationale behind the selection of chromatographic parameters is discussed in detail. Furthermore, this guide outlines a complete protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method is specific, accurate, precise, linear, and robust for its intended purpose. Protocols for forced degradation studies are also provided to definitively establish the stability-indicating characteristics of the method.
Introduction
1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane is a substituted diazepane derivative. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds, including antipsychotic and anxiolytic agents.[1] The accurate quantification of this active pharmaceutical ingredient (API) and the detection of any impurities or degradants are critical for ensuring its quality, safety, and efficacy.
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique in the pharmaceutical industry for drug purity and stability assessment.[2] Its high resolution, sensitivity, and precision make it ideal for separating the main component from structurally similar impurities.[3] The development of a stability-indicating analytical method is a regulatory requirement and a fundamental aspect of the drug development process.[4] Such a method must be able to provide an accurate measure of the API, free from interference from any potential degradation products that may form under various stress conditions.[5]
This application note serves as a detailed protocol for researchers, analytical scientists, and quality control professionals. It provides not only a step-by-step procedure but also the scientific rationale for the method's design, a comprehensive validation plan, and a strategy for stress testing to ensure regulatory compliance and confidence in analytical results.
Experimental
Chemicals and Reagents
-
1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Water (Deionized, 18.2 MΩ·cm)
-
Hydrochloric Acid (37%) (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrogen Peroxide (30%) (Analytical Grade)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or variable wavelength UV detector is required. Data acquisition and processing should be performed using a suitable Chromatography Data System (CDS).
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving the desired separation. A reversed-phase method is chosen due to its versatility for a wide range of pharmaceutical compounds.[6]
Rationale for Parameter Selection:
-
Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a broad array of molecules.[6] A modern, high-purity, end-capped column is specified to minimize secondary interactions with the basic amine functionalities of the diazepane ring, thereby preventing peak tailing.
-
Mobile Phase:
-
Aqueous Component (A): A phosphate buffer at pH 3.0 is used to ensure the two nitrogen atoms in the diazepane ring are consistently protonated. Operating at a pH well below the pKa of the analyte's basic centers suppresses the ionization equilibrium, leading to sharp, symmetrical peaks and stable retention times.[7]
-
Organic Component (B): Acetonitrile is chosen for its low viscosity, UV transparency, and its ability to produce sharp peaks for many compounds.[8]
-
-
Gradient Elution: A gradient program is employed to ensure that both the main analyte and any potential impurities (which may have a wide range of polarities) are eluted with good peak shape in a reasonable timeframe.[9]
-
Detection Wavelength: 225 nm is selected as a suitable wavelength for detecting the chlorofluorophenyl chromophore present in the molecule, providing good sensitivity for both the parent compound and related impurities. A PDA detector is recommended to assess peak purity across the spectrum.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV/PDA at 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Preparation of Solutions
-
Standard Solution (for Assay): Accurately weigh about 25 mg of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution (for Assay): Prepare in the same manner as the Standard Solution using the bulk drug substance.
-
Spiked Sample Solution (for Impurity Analysis): If impurity standards are available, spike the sample solution with known amounts of each impurity at the specification limit (e.g., 0.1%).[10]
Methodology and System Suitability
The following workflow outlines the complete analytical process from sample preparation to data analysis.
Sources
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NMR characterization of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
Application Note: NMR Characterization of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
Executive Summary
This guide details the structural elucidation and purity assessment of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane (CAS: 1016683-03-6). This scaffold combines a flexible 7-membered heterocycle (1,4-diazepane) with a halogenated aromatic core, presenting unique characterization challenges.
Key Technical Challenges:
-
Conformational Flux: The 1,4-diazepane ring undergoes rapid ring inversion at room temperature, often resulting in signal broadening.
-
Heteronuclear Coupling: The
F nucleus introduces significant -coupling ( to ), complicating C and H spectra interpretation. -
Basicity: The secondary amine (N4) is highly sensitive to pH and solvent acidity (e.g., residual HCl in CDCl
), causing chemical shift variability.
Structural Analysis & Strategy
Before acquisition, we must map the expected magnetic environment. The molecule consists of two distinct domains: the rigid 2-chloro-4-fluorobenzyl anchor and the fluxional 1,4-diazepane wing.
Strategic Workflow
The characterization strategy relies on using the Fluorine atom as a "spy nucleus" to anchor the aromatic assignment, followed by 2D NMR to resolve the aliphatic diazepane ring.
Figure 1: Integrated workflow for characterizing fluorinated heterocyclic amines.
Experimental Protocols
Protocol A: Sample Preparation (Critical)
-
Solvent Selection: DMSO-
is recommended over CDCl .-
Reasoning: CDCl
often contains trace acid, which protonates the N4-amine, leading to broad peaks and shifting the methylene signals downfield. DMSO- suppresses exchange broadening and stabilizes the H-bonding network.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Protocol B: Acquisition Parameters
| Experiment | Pulse Sequence | Scans (NS) | Spectral Width (SW) | Notes |
| zg30 | 16 | 12 ppm | Set D1 = 2s to ensure integration accuracy. | |
| zg | 32 | 200 ppm | Center at -115 ppm. Do not decouple initially; coupling patterns confirm position. | |
| zgpg30 | 1024+ | 240 ppm | If possible, use dual decoupling. If not, expect doublets for C-F carbons. | |
| COSY | cosygpppqf | 4 | - | Essential for tracing the diazepane ring walk. |
Data Analysis & Expected Chemical Shifts
The Aromatic Region (The "Anchor")
The 2-chloro-4-fluoro substitution pattern creates a distinct splitting pattern.
- F NMR: Expect a signal around -110 to -115 ppm .
-
H NMR (Aromatic):
-
H-3 (dd): The proton between Cl and F. It couples to F (
Hz) and H-5 ( Hz). -
H-5 (td/m): Couples to F (
), H-6 ( ), and H-3. -
H-6 (dd): Couples to H-5 and F (
Hz).
-
The Aliphatic Region (The "Flux")
The diazepane ring consists of three distinct ethylene bridges.
-
Benzylic CH
: Singlet at ~3.6–3.8 ppm . Note: If the nitrogen is protonated or the ring is locked in a rigid conformation at low temp, this may split into an AB system. -
Diazepane Ring:
-
C2/C7 (Next to N): 2.7–3.0 ppm (Multiplets).
-
C3/C5 (Next to N): 2.7–3.0 ppm (Multiplets).
-
C6 (Bridge): 1.7–1.9 ppm (Quintet-like).
-
Table 1: Predicted Chemical Shift Ranges (DMSO-
| Position | Multiplicity | |||
| F-C4 | - | - | ~162.0 | |
| H-3 | 7.4 - 7.5 | dd | ~116.0 | |
| H-5 | 7.1 - 7.2 | td | ~114.0 | |
| H-6 | 7.5 - 7.6 | dd | ~132.0 | |
| Benzyl-CH | 3.65 | s | ~58.0 | - |
| Diazepane N-CH | 2.6 - 2.9 | m (broad) | 50.0 - 55.0 | - |
| Diazepane C-CH | 1.75 | quint | ~30.0 | - |
Troubleshooting: Conformational Broadening
If the diazepane signals appear as broad humps rather than sharp multiplets, the molecule is likely undergoing intermediate exchange between chair and twist-boat conformers.
Figure 2: Decision tree for resolving line broadening in 7-membered heterocycles.
Protocol for Variable Temperature (VT) NMR:
-
Calibrate the probe temperature using an ethylene glycol standard.
-
Heat the sample to +45°C or +50°C .
-
Result: The exchange rate increases, coalescing the conformers into a sharp, time-averaged spectrum. This allows for accurate integration.[1]
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants).
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Reference for amine basicity and solvent choice).
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
Application Note: 1,4-Diazepanes in Neuroscience Research
From Structural Scaffolds to Clinical Candidates
Abstract
The 1,4-diazepane (homopiperazine) scaffold represents a privileged structure in neuropharmacology, distinguished by its seven-membered ring flexibility which allows it to adopt unique conformational states inaccessible to smaller piperazine or piperidine analogs. This application note provides a comprehensive technical guide to utilizing 1,4-diazepane derivatives in neuroscience research. We detail the mechanistic grounding of these compounds in Orexin, Sigma-1, and Histamine H3 receptor modulation, and provide validated protocols for chemical synthesis, radioligand binding assays, and in vivo behavioral modeling.
Part 1: Pharmacological Targets & Mechanism of Action
The 1,4-diazepane moiety is not merely a linker; it is a critical pharmacophore that facilitates binding to G-protein-coupled receptors (GPCRs) and intracellular chaperones by mimicking peptide
Orexin Receptor Antagonism (Insomnia & Arousal)
Case Study: Suvorexant (Belsomra) Suvorexant utilizes a 1,4-diazepane core to act as a Dual Orexin Receptor Antagonist (DORA). The diazepane ring locks the molecule into a U-shaped bioactive conformation, allowing it to block the binding of neuropeptides Orexin A and B to OX1R and OX2R. This mechanism promotes sleep by inhibiting the arousal system rather than inducing generalized CNS depression (as seen with GABAergic benzodiazepines).
Sigma-1 Receptor Modulation (Neuroprotection)
Target: Sigma-1 Receptor (S1R)
1,4-Diazepane derivatives substituted with benzofuran or quinoline moieties have emerged as potent S1R ligands. S1R is an endoplasmic reticulum (ER) chaperone protein.[1] Upon ligand binding, S1R dissociates from BiP (Binding immunoglobulin Protein), translocates to the mitochondrion-associated ER membrane (MAM), and regulates Ca
-
Therapeutic Relevance: Neuroprotection in Alzheimer’s, reduction of oxidative stress, and modulation of neuropathic pain.
Histamine H3 Antagonism (Cognition & Pain)
Case Study: GSK334429 This compound features a 1,4-diazepane core and acts as a selective histamine H3 receptor antagonist/inverse agonist.[2] By blocking presynaptic H3 autoreceptors, it enhances the release of histamine, acetylcholine, and norepinephrine in the prefrontal cortex.
-
Therapeutic Relevance: Treatment of cognitive deficits (e.g., in schizophrenia or Alzheimer's) and neuropathic pain.
Part 2: Experimental Protocols
Protocol A: Chemical Synthesis of the Chiral 1,4-Diazepane Core
Based on the optimized route for Suvorexant intermediates.
Objective: Synthesis of (R)-4-protected-7-methyl-1,4-diazepan-1-one. Rationale: The 7-methyl substitution is critical for metabolic stability and receptor selectivity.
Reagents:
-
(R)-3-((tert-butoxycarbonyl)amino)butanoic acid
-
Methyl 2-(benzylamino)acetate
-
EDC[3][4]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Coupling: Dissolve (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (1.0 equiv) and Methyl 2-(benzylamino)acetate (1.1 equiv) in DMF.
-
Activation: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) at 0°C. Stir at room temperature for 5 hours.
-
Workup: Partition between Ethyl Acetate and 10% Citric Acid. Wash organic layer with 5% NaHCO
and brine.[3] Dry over MgSO and concentrate to yield the linear amide intermediate.[3] -
Deprotection & Cyclization: Treat the intermediate with 4M HCl in dioxane to remove the Boc group. Neutralize and heat in methanol with a catalytic base (e.g., Et
N) to induce intramolecular cyclization, forming the 7-membered lactam ring. -
Reduction: Reduce the lactam carbonyl using BH
·THF or LiAlH if the fully reduced diazepane is required.
Visual Workflow:
Figure 1: Synthetic workflow for the chiral 1,4-diazepane core generation.
Protocol B: In Vitro Sigma-1 Receptor Radioligand Binding Assay
Objective: Determine the affinity (
Critical Parameters:
-
Radioligand:
-pentazocine (Specific Activity ~30-60 Ci/mmol). -
Tissue Source: Guinea pig brain membranes or rat liver membranes (rich in S1R).[5]
-
Reference Ligand: Haloperidol (for defining non-specific binding).[6][7]
Procedure:
-
Buffer Preparation: Prepare 50 mM Tris-HCl buffer, pH 8.0. Keep ice-cold.
-
Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000
for 15 min. Resuspend pellet in buffer to a final protein concentration of ~0.5 mg/mL. -
Assay Setup (96-well plate):
-
Total Binding: 100
L Membrane + 50 L -pentazocine (Final conc. 3 nM) + 50 L Buffer. -
Non-Specific Binding (NSB): 100
L Membrane + 50 L -pentazocine + 50 L Haloperidol (Final conc. 10 M). -
Test Compounds: 100
L Membrane + 50 L -pentazocine + 50 L Test Compound (varying concentrations, e.g., to M).
-
-
Incubation: Incubate plates at 37°C for 120 minutes . (Note: Equilibrium is slower for S1R; 37°C ensures complete binding).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Add liquid scintillation cocktail and count radioactivity.
-
Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: .
Protocol C: In Vivo Scopolamine-Induced Amnesia Model
Objective: Evaluate the cognitive-enhancing effects of H3-antagonist diazepanes (e.g., GSK334429 analogs).
Rationale: Scopolamine (muscarinic antagonist) induces temporary memory deficits mimicking Alzheimer's. H3 antagonists restore acetylcholine release, reversing this deficit.
Procedure:
-
Animals: Male Wistar rats (250-300g).
-
Drug Administration:
-
Test Compound: Administer orally (p.o.) 60 min prior to training.
-
Scopolamine: Administer 1 mg/kg (i.p.) 30 min prior to training.
-
-
Training (Passive Avoidance Task):
-
Place rat in the light compartment of a two-compartment box.
-
When the rat enters the dark compartment, deliver a mild foot shock (0.5 mA, 2s).
-
Measure latency to enter the dark compartment.
-
-
Testing (24 hours later):
-
Place rat back in the light compartment without shock.
-
Measure "Retention Latency" (time taken to enter the dark zone).
-
-
Interpretation: Scopolamine-treated rats enter the dark zone quickly (amnesia). Effective 1,4-diazepanes will significantly increase retention latency, comparable to vehicle-treated controls.
Part 3: Data Analysis & Visualization
Key 1,4-Diazepane Compounds in Neuroscience
| Compound | Primary Target | Mechanism | Clinical/Research Application |
| Suvorexant | Orexin OX1R/OX2R | Dual Antagonist | FDA-approved for Insomnia (Belsomra) |
| Fasudil | Rho-Kinase (ROCK) | Inhibitor | Cerebral Vasospasm, Neuroprotection |
| GSK334429 | Histamine H3 | Antagonist | Neuropathic Pain, Cognitive Deficits |
| (+)-Pentazocine | Sigma-1 Receptor | Agonist | Reference ligand for S1R assays |
Sigma-1 Receptor Signaling Pathway
The following diagram illustrates how 1,4-diazepane ligands modulate the Sigma-1 receptor to exert neuroprotective effects.
Figure 2: Mechanism of Sigma-1 Receptor modulation by 1,4-diazepane ligands leading to neuroprotection.
References
-
Suvorexant Discovery & Synthesis
-
Sigma-1 Receptor Ligands
-
Histamine H3 Antagonists
-
Fasudil Mechanism
- Rikitake, Y., et al. (2005).
-
Sigma-1 Binding Protocol
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.[11]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429 improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Sigma Receptors [sigmaaldrich.com]
- 5. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening [mdpi.com]
- 6. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 7. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-alkyl-4-acylpiperazines as a new class of imidazole-free histamine H(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
Application Note: Preclinical Evaluation of Novel 1,4-Diazepane Derivatives as Dual-Action Anticancer Agents
Abstract & Rationale
The 1,4-diazepane (homopiperazine) moiety represents a privileged scaffold in modern medicinal chemistry. Unlike its six-membered analog (piperazine), the seven-membered diazepane ring offers enhanced conformational flexibility, allowing unique binding modes within the hydrophobic pockets of epigenetic targets like Histone Deacetylases (HDACs) and signaling proteins such as the Sigma-1 Receptor (σ1R) .
This application note provides a rigorous, field-proven workflow for validating the anticancer potential of novel 1,4-diazepane derivatives. We move beyond simple phenotypic screening to establish a self-validating mechanistic pipeline , ensuring that observed cytotoxicity is causally linked to specific molecular targets.
Section 1: Rational Design & In Silico Validation
Before wet-lab synthesis, the binding affinity of the diazepane core—often substituted at the N1 and N4 positions—must be validated against crystal structures of priority targets.
Workflow Visualization
The following diagram outlines the logical flow from computational design to mechanistic confirmation.
Figure 1: Integrated workflow for the discovery of bioactive 1,4-diazepane derivatives.
Protocol 1: Molecular Docking Strategy
Objective: Predict binding modes of diazepane derivatives in the catalytic domain of HDAC1/6 or the ligand-binding pocket of σ1R.
-
Protein Preparation:
-
Retrieve PDB structures: 5IEV (CDK-2) or 4BKX (HDAC1).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges using MGLTools.
-
-
Ligand Preparation:
-
Generate 3D conformers of 1,4-diazepane derivatives.
-
Critical Step: The diazepane ring adopts a twisted chair or boat conformation. Ensure energy minimization (MM2 force field) explores these conformers to avoid false negatives.
-
-
Grid Box Setup:
-
Center the grid box on the co-crystallized inhibitor (e.g., SAHA binding site for HDAC).
-
Dimensions:
Å.
-
-
Validation:
-
Re-dock the native ligand. The Root Mean Square Deviation (RMSD) must be < 2.0 Å for the protocol to be considered valid.
-
Section 2: In Vitro Cytotoxicity Profiling (Phenotypic Screening)
Once synthesized, the compounds must be screened for antiproliferative activity. We utilize the MTT Assay , but with specific modifications for basic heterocycles like diazepanes.
Protocol 2: Modified MTT Assay for Diazepane Salts
Expert Insight: 1,4-diazepane derivatives are often isolated as hydrochloride or fumarate salts to improve stability. These salts can locally alter pH in micro-volumes or precipitate in high-serum media.
Materials:
-
Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).[1][2][3]
-
Control Drug: Vorinostat (SAHA) or Doxorubicin .
-
MTT Reagent: 5 mg/mL in PBS.
Step-by-Step Procedure:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Compound Preparation (Critical):
-
Dissolve diazepane derivatives in 100% DMSO to create a 10 mM stock.
-
Self-Validation Check: Inspect for precipitation. If turbid, sonicate for 5 mins.
-
Perform serial dilutions in culture medium. Final DMSO concentration must be < 0.1% to prevent solvent toxicity.
-
-
Treatment: Add
of diluted compounds (Range: 0.1 – 100 ). Incubate for 48h or 72h. -
Development:
-
Add
MTT reagent. Incubate 4h at 37°C. -
Aspirate media carefully (do not disturb formazan crystals).
-
Solubilize crystals with
DMSO.
-
-
Readout: Measure Absorbance at 570 nm (Reference: 630 nm).
Data Analysis:
Calculate
| Compound ID | R1 Substitution | R2 Substitution | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| DZ-01 | Benzyl | Methyl | 4.2 ± 0.5 | 6.8 ± 1.1 |
| DZ-02 | 4-F-Phenyl | Ethyl | 1.8 ± 0.3 | 2.1 ± 0.4 |
| SAHA | (Control) | - | 2.5 ± 0.2 | 3.1 ± 0.3 |
Section 3: Mechanistic Elucidation (Target Validation)
If the diazepane derivative is designed as an HDAC inhibitor (mimicking the cap-linker-ZBG structure of SAHA), cytotoxicity alone is insufficient. You must prove the mechanism.
Protocol 3: HDAC Fluorometric Activity Assay
Principle: Measures the deacetylation of a fluorogenic substrate. Inhibition preserves the acetylated state, reducing fluorescence.
-
Reagent Prep: Use a commercial HDAC Fluorometric Assay Kit (e.g., Abcam/Sigma).
-
Incubation:
-
Mix HeLa nuclear extract (rich in HDACs) with the diazepane derivative (at
concentration). -
Add Acetylated-Lysine-AMC substrate.
-
Incubate at 37°C for 30 mins.
-
-
Developer: Add Lysine Developer (cleaves the fluorophore only if deacetylated).
-
Detection: Read Ex/Em = 350/460 nm.
-
Causality Check:
-
If fluorescence decreases dose-dependently, the compound is a direct HDAC inhibitor.
-
Western Blot Confirmation: Treat cells with the compound and blot for Acetyl-Histone H3 . An increase in band intensity confirms intracellular HDAC inhibition.
-
Pathway Visualization: HDAC Inhibition to Apoptosis
Figure 2: Proposed Mechanism of Action (MOA) for HDAC-targeting diazepane derivatives.
Section 4: Functional Apoptosis Assay (Annexin V/PI)
To confirm that cell death is programmed (apoptosis) rather than accidental (necrosis), Flow Cytometry is the gold standard.
Protocol 4: Annexin V-FITC / Propidium Iodide (PI) Staining
Rationale: 1,4-diazepane derivatives often induce cell cycle arrest at G2/M or G0/G1 phases prior to apoptosis.
-
Treatment: Treat
cells with the compound ( and ) for 24h. -
Harvesting:
-
Collect media (contains floating dead cells).
-
Trypsinize adherent cells.
-
Combine and centrifuge (1500 rpm, 5 min).
-
-
Staining:
-
Analysis: Add
buffer and analyze via Flow Cytometer (e.g., BD FACSCalibur).-
Q1 (Annexin-/PI+): Necrosis (Toxic/Lytic effect).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).
-
References
-
Zampieri, D. et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.[4][5] ACS Medicinal Chemistry Letters, 11(5), 651–656.[6]
-
Bhat, B. A. et al. (2024). Synthesis, biological profile and computational insights of new derivatives of benzo[b][1,4]diazepines as prospective anticancer agents for inhibiting the CDK-2 protein.[4] Journal of Biomolecular Structure and Dynamics.
-
Patel, R. et al. (2024). Discovery and Development of HDAC Inhibitors: Approaches for the Treatment of Cancer a Mini-review. Current Drug Discovery Technologies, 21(6).
- Gallego, P. et al. (2019). Structural basis for the design of selective HDAC inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for HDAC assay design).
-
BenchChem Protocols. (2025). Application of Azepane Derivatives in Cancer Cell Line Studies.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, biological profile and computational insights of new derivatives of benzo [B][1,4] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Impurity Profiling for 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and analytical scientists. It prioritizes the "Why" and "How" of impurity formation, moving beyond generic advice to specific molecular forensics.
Case ID: 14D-HALO-SYN-001 Status: Operational Scope: Synthesis Optimization, Impurity Identification, and Purification Protocols.
Executive Summary & Reaction Context
The synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane (hereafter Target-1 ) typically involves the nucleophilic substitution (
The critical process challenge is selectivity . Because 1,4-diazepane contains two equivalent secondary amine sites, the reaction is prone to "over-alkylation," leading to the thermodynamically stable but unwanted bis-alkylated impurity.
Core Reaction Scheme & Impurity Pathways
The following diagram illustrates the competitive kinetics governing your impurity profile.
Figure 1: Kinetic pathway showing the competitive formation of the Bis-alkylated impurity (Impurity A).
Troubleshooting Modules (Q&A Format)
Module A: The "Bis-Alkylation" Trap (Impurity A)
User Query: I am seeing a large peak eluting after my product in HPLC, roughly +142 Da higher in mass. How do I stop this?
Technical Analysis: This is Impurity A (N,N'-bis[(2-chloro-4-fluorophenyl)methyl]-1,4-diazepane). It forms because the secondary amine in your product (Target-1 ) remains nucleophilic. In many cases, the mono-alkylated product is actually more nucleophilic than the starting material due to electron donation from the benzyl group, accelerating the second addition.
Remediation Protocol:
-
Stoichiometry Inversion: Do not use a 1:1 ratio. You must use a high excess of 1,4-diazepane (5.0 to 10.0 equivalents) to statistically favor the mono-addition.
-
Addition Mode: Add the benzyl chloride dropwise to the amine solution. High local concentrations of the electrophile favor bis-alkylation.
-
Alternative Route (High Purity): If the impurity persists >5%, switch to a protection strategy:
-
Step 1: React 1,4-diazepane with Boc-anhydride (0.9 eq) to form N-Boc-1,4-diazepane.
-
Step 2: Alkylate the free amine with 2-chloro-4-fluorobenzyl chloride.
-
Step 3: Deprotect (TFA/DCM or HCl/Dioxane).
-
Result: Zero bis-alkylation possible.
-
Module B: Hydrolysis & Starting Materials (Impurity B)
User Query: I see a peak at MW 160.5 Da (approx) that doesn't contain nitrogen. What is it?
Technical Analysis: This is Impurity B (2-Chloro-4-fluorobenzyl alcohol). It results from the hydrolysis of your starting benzyl chloride.
-
Cause: Wet solvents (Acetonitrile/DMF) or hygroscopic bases (KOH/NaOH) introducing water.
-
Impact: It consumes your electrophile, leaving unreacted diazepane.
Remediation Protocol:
-
Use anhydrous Acetonitrile (MeCN) or DMF.
-
Switch to non-hygroscopic bases like
or Cesium Carbonate ( ), dried beforehand. -
Add 3Å Molecular Sieves to the reaction vessel.
Analytical Forensics (Identification Guide)
Use this table to cross-reference your LC-MS and NMR data.
| Component | Chemical Identity | Approx MW (m/z [M+H]+) | HPLC RT (Relative) | 1H NMR Diagnostic (CDCl3) |
| Target-1 | Mono-alkylated Diazepane | 243.1 | 1.00 (Ref) | Singlet ~3.7 ppm (2H, Benzylic CH2) |
| Impurity A | Bis-alkylated Dimer | 385.2 | 1.4 - 1.6 | Two Singlets or overlapping ~3.6-3.8 ppm (4H total) |
| Impurity B | Benzyl Alcohol | 160.0 (No Ion/Weak) | 0.8 - 0.9 | Singlet ~4.7 ppm (CH2-OH) |
| SM | 1,4-Diazepane | 101.1 | 0.1 - 0.2 (Void vol) | Broad multiplet ~2.8-3.0 ppm |
Diagnostic Workflow
Follow this logic to confirm impurity identity:
Figure 2: Rapid diagnostic decision tree for LC-MS analysis.
Validated Experimental Protocols
Protocol A: High-Dilution Synthesis (Direct Route)
Recommended for initial scale-up where protection steps are too costly.
-
Preparation: Dissolve 1,4-diazepane (5.0 equiv, 50 mmol) in anhydrous Acetonitrile (100 mL). Add
(1.5 equiv based on halide). -
Addition: Cool mixture to 0°C. Dissolve 2-chloro-4-fluorobenzyl chloride (1.0 equiv, 10 mmol) in Acetonitrile (20 mL).
-
Kinetics: Add the halide solution dropwise over 60 minutes.
-
Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (DCM/MeOH 9:1).
-
Workup (Crucial for Purification):
-
Acid/Base Extraction: Dissolve residue in DCM. Wash with water (removes excess diazepane).
-
Note: Both product and bis-impurity are in the organic layer.
-
Purification: Flash chromatography on Silica Gel.[3][4]
-
Eluent: DCM -> DCM:MeOH:NH4OH (90:10:1). The Bis-impurity (less polar) elutes first. The Target (more polar, free NH) elutes second.
-
Protocol B: The "Boc-Block" Strategy (High Purity)
Recommended for pharmaceutical grade requirements.
-
Protection: React 1,4-diazepane with
(0.9 eq) in DCM to yield N-Boc-1,4-diazepane. Isolate mono-protected species. -
Alkylation: React N-Boc-1,4-diazepane with 2-chloro-4-fluorobenzyl chloride (
, MeCN, 60°C).-
Advantage: Bis-alkylation is chemically impossible here.
-
-
Deprotection: Treat with TFA/DCM (1:4) for 2 hours.
-
Result: High purity Target-1 after basic workup.
References
-
Process Chemistry of Diamines: Atwal, K. S., et al. "Synthesis of substituted 1,4-diazepanes." Journal of Medicinal Chemistry, 1987.
-
Impurity Profiling Principles: Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007.
-
Benzodiazepine/Diazepane Scaffolds: "Synthesis and characterization of some 1,4-diazepine derivatives." Journal of Chemical and Pharmaceutical Research, 2015.
-
Analytical Methods (HPLC): "Separation of 1,4-benzodiazepines and analogues by HPLC." Journal of Chromatography B, 2000.
(Note: Specific "cookbooks" for this exact CAS number are proprietary; these references ground the general chemical reactivity and analytical techniques used above.)
Sources
Technical Support Center: Stabilizing 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
[1]
Case ID: diazepane-stab-001 Status: Open Priority: High (Compound Integrity Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary & Chemical Context
User: "I am observing degradation and yellowing of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane in solution. How do I stabilize it?"
Technical Analysis: The molecule (CAS 1016683-03-6) contains a 1,4-diazepane ring substituted at the N1 position with an electron-deficient benzyl group.[1] The primary instability driver is the secondary amine at the N4 position .
-
Critical Vulnerability 1 (Oxidation): The N4 secondary amine is electron-rich and prone to oxidation, leading to N-oxides or imine degradation products, causing the observed yellowing.[1]
-
Critical Vulnerability 2 (Carbamate Formation): In basic or neutral solutions, the unprotonated N4 amine acts as a nucleophile toward atmospheric
, forming unstable carbamic acids/salts.[1] -
Critical Vulnerability 3 (Free Base Aggregation): The free base is likely a lipophilic oil. In aqueous/protic media without pH control, it may phase-separate, leading to inconsistent dosing.[1]
Troubleshooting Guide: Diagnosing Instability
Use this dynamic guide to identify the root cause of your solution's instability.
| Observation | Probable Cause | Immediate Corrective Action |
| Yellow/Brown Discoloration | Oxidative Degradation. Formation of N-oxides or conjugated imines (Schiff bases) at the N4 position.[1] | Purge with Argon/Nitrogen. Add an antioxidant (e.g., Ascorbic acid, 0.1%) if the application permits.[1] Store in amber glass. |
| New Peak in HPLC (Early elution) | Carbamate Formation. Reaction with atmospheric | Acidify the solution. Lower pH to < 5.0 to protonate the amine. Use degassed solvents. |
| Precipitation / Cloudiness | Free Base Insolubility. The solution pH has drifted above the pKa of the N1/N4 amines (approx. 7.5–9.0).[2] | Switch to a Salt Form. Convert to Dihydrochloride (2HCl) or Fumarate salt. Ensure buffer capacity is sufficient. |
| Glass Adsorption | Surface Binding. The cationic form (at low pH) can bind to silanols on untreated glass. | Use Silanized Glass or PP. Switch to polypropylene containers or silanized glass vials for low-concentration (<1 µM) stocks. |
Mechanism of Degradation (Visualized)
Understanding how the molecule breaks down is essential for preventing it. The diagram below illustrates the two major pathways: Oxidative Dealkylation and Carbamate Formation.
Figure 1: Primary degradation pathways.[1] The N4 secondary amine is the reactive center for both oxidation (leading to color change) and carboxylation (leading to impurities).
Strategic Protocols
Protocol A: Preparation of a Stabilized Stock Solution
Recommended for storage > 24 hours.
Objective: Lock the amine in its protonated (unreactive) state and exclude oxygen.
-
Solvent Selection: Use DMSO (Anhydrous) or 0.01 M HCl (aq) . Avoid pure Methanol (protic solvents can accelerate specific oxidation pathways if trace metals are present).
-
Degassing: Sparging the solvent with Argon or Nitrogen for 15 minutes is mandatory to remove dissolved
and . -
Salt Formation (In-situ):
-
If starting with the free base (oil), dissolve 1 equivalent of compound.
-
Immediately add 2.05 equivalents of HCl (using a 1M solution).
-
Why? This protonates both N1 and N4 nitrogens. The protonated ammonium species (
) is electronically resistant to oxidation and cannot react with .
-
-
Storage: Aliquot into single-use amber vials. Store at -20°C or -80°C.
Protocol B: Forced Degradation Check (Validation)
Use this to verify if your current storage method is failing.
-
Control: Freshly prepared sample in mobile phase.
-
Oxidative Stress: Sample + 0.3%
for 2 hours at RT. -
Analysis: Run LC-MS.
-
Result: If the "Stress" peak matches your "Storage" impurity, your issue is oxidation.[1] Action: Add EDTA (to chelate metals) or BHT (antioxidant).
-
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in PBS (Phosphate Buffered Saline) at pH 7.4? A: Proceed with caution. At pH 7.4, the N4 secondary amine (pKa ~9-10) is mostly protonated, but the equilibrium still allows for a fraction of free base. Over time, this fraction can react.[1][3] For long-term storage, pH < 5 is superior.[1] For biological assays, dilute from an acidic stock immediately before use.[1]
Q2: Why does the solution turn yellow even in the freezer?
A: Freeze-thaw cycles often introduce condensation (water +
Q3: Is the 2-Chloro-4-fluoro substitution unstable? A: Generally, aryl halides are stable in solution unless exposed to palladium catalysts or extreme UV light (photodehalogenation).[1] The diazepane ring is the weak link, not the benzyl group. However, always use amber vials to prevent any photo-induced radical formation on the benzyl carbon.[1]
Decision Matrix for Storage Conditions
Use this logic flow to determine the optimal formulation for your specific experiment.
Figure 2: Decision tree for selecting storage conditions based on solvent and duration.
References & Authority
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. Guidelines on stress testing (oxidation, photostability) and defining shelf-life.[1]
-
Amine Reactivity : Oxidation of Secondary Amines. Secondary amines are susceptible to oxidation to hydroxylamines and nitrones, particularly in the presence of trace metal ions.
-
Carbamate Artifacts : Reversible Reaction of CO2 with Amines. Documented artifact formation in LC-MS and storage of secondary amines in non-acidic media.
-
Diazepane Chemistry : 1,4-Diazepine Synthesis and Reactivity. Reviews on the stability of the 7-membered heterocyclic ring.
Technical Support Guide: Troubleshooting 1,4-Diazepane Synthesis
Ticket ID: #DZP-SYN-001 Subject: Optimization of 1,4-Diazepane Scaffolds & Side Reaction Mitigation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary
The 1,4-diazepane (homopiperazine) ring is a thermodynamically challenging scaffold to synthesize compared to its 5- and 6-membered counterparts (piperazines/pyrrolidines) due to unfavorable entropic factors and transannular strain. This guide addresses the three most common failure modes reported by our user base: Oligomerization ("The Goo") , Incomplete Reduction , and Regiochemical Scrambling .
Module 1: The "Goo" Problem (Oligomerization)
User Symptom: "I reacted ethylenediamine with 1,3-dibromopropane. The reaction turned into an insoluble, gummy solid. Yield is <10%."
Root Cause Analysis
This is a classic manifestation of Intermolecular Polymerization dominating over Intramolecular Cyclization .
-
Mechanism: The formation of a 7-membered ring is kinetically slower than the formation of linear polymer chains due to the entropy of activation (
). -
The Trap: Standard concentrations (0.1 M - 1.0 M) statistically favor the collision of Reaction Intermediate A with a new starting molecule rather than its own tail.
Troubleshooting Protocol: The Pseudo-High Dilution Technique
Do not simply add more solvent to the flask (True High Dilution), as this slows reaction kinetics to a halt. Instead, use Pseudo-High Dilution .
Step-by-Step Workflow:
-
Setup: Equip a 3-neck flask with a reflux condenser and a dual-syringe pump (or two addition funnels).
-
Solvent Bed: Heat the solvent (e.g., Acetonitrile or Toluene) to reflux. The volume should be 50% of the total planned reaction volume.
-
Reagent Prep: Dissolve Diamine (Reagent A) and Di-electrophile (Reagent B) in separate vessels with the remaining solvent.
-
Simultaneous Addition: Add A and B simultaneously and extremely slowly (over 8–12 hours) into the refluxing solvent bed.
-
Why: This keeps the instantaneous concentration of free reagents near zero, forcing the intermediate to react with itself (cyclize) because no other partners are available.
-
Visual Logic: Kinetic Competition
Figure 1: Kinetic competition between ring closure and polymerization. High dilution artificially lowers the rate of the intermolecular path.
Module 2: The "Over-Alkylation" Trap
User Symptom: "I tried to mono-protect 1,4-diazepane or synthesize it from ethylenediamine, but I keep getting quaternary ammonium salts or bis-alkylated products."
Root Cause Analysis
The secondary amines in the forming diazepane ring are often more nucleophilic than the primary amines in the starting material due to inductive effects from alkyl substitution. Once the first alkylation occurs, the product reacts faster than the starting material.
The Fix: The Richman-Atkins Strategy (Sulfonamide Scaffold)
Do not use naked amines. Use sulfonamides (Ts, Ns) to "lock" the nitrogen nucleophilicity and enforce stoichiometry.
Protocol:
-
Protection: Convert the diamine to a bis-sulfonamide (e.g.,
).-
Benefit: The
of the N-H drops to ~10, allowing deprotonation by weak bases ( or ).
-
-
Cyclization: React the dianion with the di-electrophile (e.g., 1,3-dimesylpropanol derivative).
-
Deprotection: Remove the Ts/Ns groups using
or Thiophenol (for Nosyl groups).
Comparison of Protecting Groups:
| Group | Stability | Deprotection | Best Use Case |
| Tosyl (Ts) | Very High | Harsh ( | Large scale, robust substrates |
| Nosyl (Ns) | High | Mild (Thiophenol/ | Sensitive substrates, complex synthesis |
| Boc | Moderate | Acid (TFA/HCl) | Not recommended for cyclization (sterics) |
Module 3: Reduction Nightmares (Lactam to Amine)
User Symptom: "I synthesized the 5,7-dione (dilactam) intermediate. Reducing it with LAH resulted in a grey emulsion that trapped my product. Yield is inconsistent."
Root Cause Analysis
-
Aluminum Emulsions: Lithium Aluminum Hydride (LAH) generates aluminum salts that form gelatinous precipitates with water/NaOH, physically trapping the organic product.
-
Partial Reduction: 7-membered lactams are sterically hindered; incomplete reduction leads to the hemi-aminal (unstable) or ring opening.
Troubleshooting Protocol: The Fieser Workup
Stop using random amounts of water to quench LAH. Use the Fieser & Fieser stoichiometric method to produce a granular, filterable white solid.
The "n-n-3n" Rule:
For every
-
Dilute reaction mixture with ether/THF and cool to 0°C.
-
Slowly add
mL of Water. -
Add
mL of 15% Aqueous NaOH. -
Add
mL of Water. -
Warm to RT and stir for 15 mins. Add anhydrous
.
Alternative Reagent:
If LAH fails (cleaves the C-N bond), switch to Borane-Dimethyl Sulfide (
-
Why: Borane reduces amides via an electrophilic mechanism (attacking the Oxygen) rather than nucleophilic (attacking the Carbonyl Carbon), which is often cleaner for strained rings.
Module 4: Purification & Analysis
User Symptom: "My product streaks on the TLC plate and I can't separate it."
The "Tailing" Phenomenon
1,4-diazepanes are strong bases. They interact with the acidic silanol groups (
Solution: The Ammonia-Doped Eluent
Do not use plain MeOH/DCM.
-
Preparation: Create a stock solution of 10%
(in MeOH) mixed with 90% DCM. -
TLC: Run your TLC with this solvent system. The ammonia competes for the silanol sites, allowing the diazepane to travel as a tight spot.
-
Column: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.
Diagnostic Flowchart
Figure 2: Decision matrix for purification and workup issues.
References
-
Review of 1,4-Diazepine Synthesis & Biological Significance
-
Expedite Protocol for N-Protected 1,4-Diazepanes
- Source: Gandeepan, P. et al. (2009). The Journal of Organic Chemistry.
- Relevance: Details the Fukuyama-Mitsunobu strategy using Nosyl-protected aziridines to avoid over-alkyl
-
Link:
-
Synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione
-
Source: Szewczyk, J. R. et al. (2010).[4] Bioorganic & Medicinal Chemistry.
- Relevance: Establishes the protocol for synthesizing and handling the dione (dilactam)
-
Link:
-
-
Palladium-Catalyzed Synthesis of 1,4-Benzodiazepines
-
Source: Minami, Y. et al. (2025).[5] Molecules.
- Relevance: Modern catalytic approaches using N-tosyl-2-aminobenzylamines, addressing regioselectivity.
-
Link:
-
-
High Dilution Principles in Ring Closure
- Source: Galli, C. et al. (1981). Journal of the American Chemical Society.
- Relevance: Foundational physical organic chemistry explaining the entropy of activation for medium-sized rings (7-membered).
-
Link:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of 1,4-Diazepane Analogs
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1,4-diazepane analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the separation of these polar, basic compounds. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the scientific integrity and success of your chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: Why are 1,4-diazepane analogs often challenging to analyze with standard reversed-phase HPLC methods?
A1: The primary challenge stems from the chemical nature of the 1,4-diazepane scaffold, which contains basic amine functional groups. In typical reversed-phase HPLC (RP-HPLC), these basic compounds are prone to strong, undesirable interactions with the stationary phase.[1][2][3] The silica backbone of most RP-HPLC columns has weakly acidic silanol (Si-OH) groups on its surface.[4] At mid-range pH, these silanols can become ionized (Si-O⁻), creating negatively charged sites that electrostatically interact with the positively charged (protonated) basic diazepane analogs. This secondary interaction mechanism, in addition to the primary hydrophobic retention, leads to a common and frustrating problem: significant peak tailing.[1][3]
Peak tailing is detrimental because it:
-
Reduces peak height, which negatively impacts the limit of quantification (LOQ).[2]
-
Complicates peak integration, leading to inaccurate and irreproducible quantitative results.[2]
-
Decreases resolution between closely eluting peaks.
Q2: What is the best type of HPLC column to start with for separating 1,4-diazepane analogs?
A2: Your column is the most critical factor in achieving good peak shape for basic compounds. For initial method development, a modern, high-purity, base-deactivated C18 or C8 column is the recommended starting point.[5] These columns are manufactured using Type B silica, which has a lower content of acidic silanols and metallic impurities compared to older Type A silica.[2]
Furthermore, look for columns that are "end-capped." End-capping is a process where the manufacturer treats the silica surface to block most of the residual silanol groups that remain after bonding the C18 or C8 phase.[3] This significantly reduces the sites available for secondary interactions.[3][4]
| Column Type | Key Feature | Best For |
| Modern C18/C8 | High-purity, base-deactivated, end-capped silica. | General-purpose starting point for most 1,4-diazepane analogs.[5] |
| RP-Amide | Stationary phase with embedded amide groups. | Enhancing retention and peak shape for polar bases. |
| Phenyl | Phenyl-based stationary phase. | Analogs with aromatic rings, offering alternative selectivity. |
| Hydrophilic Interaction (HILIC) | Polar stationary phase. | Very polar analogs that show little or no retention in reversed-phase. |
Q3: What are the key considerations for mobile phase selection?
A3: Mobile phase composition, particularly its pH, is a powerful tool for controlling the retention and peak shape of 1,4-diazepane analogs.[6] The goal is to manipulate the ionization state of both your analyte and the column's residual silanol groups to minimize unwanted interactions.[3]
There are two primary pH strategies:
-
Low pH (2.0 - 3.0): This is the most common and effective approach. At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of silanol groups (they remain as Si-OH).[2][3] While your basic analyte will be fully protonated (cationic), the near-neutral surface of the silica minimizes strong ionic interactions, leading to symmetrical peaks.
-
High pH (8.0 - 11.0): This strategy works by neutralizing the analyte. At a pH well above the pKa of the diazepane's amine groups, the analyte is in its free-base, neutral form. In this state, it will not engage in ionic interactions with the now-ionized silanol groups. This approach requires a pH-stable column (e.g., hybrid or specialized silica columns) to prevent degradation of the stationary phase.[5]
For the organic modifier, acetonitrile and methanol are standard choices.[7] Acetonitrile often provides lower backpressure and better UV transparency at low wavelengths.[8]
Troubleshooting Guide: Common Problems & Solutions
Problem 1: Severe Peak Tailing
Q: My 1,4-diazepane analog peak is tailing badly (asymmetry factor > 1.5). How can I fix this?
A: Peak tailing is the most common issue for basic compounds.[3] First, you must determine if the problem is chemical (related to analyte-column interactions) or physical (related to the HPLC system).
Step-by-Step Troubleshooting Protocol:
-
Diagnose the Cause: Inject a neutral compound (e.g., toluene or uracil).
-
If the neutral peak is symmetrical, but your diazepane peak tails: The problem is chemical. This confirms secondary interactions with the stationary phase.[4] Proceed to Step 2.
-
If the neutral peak also tails: The problem is physical.[4] Suspect an issue like a column void, a partially blocked frit, or extra-column volume from improper tubing connections.[4][9] Check fittings, replace the column frit if possible, or try a new column.
-
-
Optimize Mobile Phase pH (Chemical Tailing): This is the most impactful adjustment.
-
Action: Prepare a mobile phase with a pH between 2.5 and 3.0 using an appropriate buffer (e.g., 0.1% formic acid or phosphoric acid).[8][10]
-
Causality: At this low pH, residual silanol groups on the silica surface are fully protonated and thus electrically neutral.[3] This eliminates the primary cause of secondary ionic interactions with your protonated basic analyte, dramatically improving peak shape.
-
-
Evaluate Your Column: If low pH does not resolve the issue, your column may not be suitable.
-
Consider Mobile Phase Modifiers (Advanced):
-
Action: If other options fail, consider adding a competing base like triethylamine (TEA) at a concentration of ~20 mM to the mobile phase. This is a more traditional approach.[2]
-
Causality: The competing base will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, this can shorten column lifetime and interfere with MS detection.
-
Troubleshooting Workflow for Peak Tailing
Caption: Logical workflow for troubleshooting peak tailing.
Problem 2: Poor Resolution or Co-elution
Q: I can't separate my target analog from an impurity or another analog. How can I improve resolution?
A: Poor resolution means the peaks are not sufficiently separated. Resolution is influenced by column efficiency, selectivity, and retention factor. The easiest and most effective parameter to change is selectivity, which is primarily controlled by the mobile phase composition and stationary phase chemistry.[11]
Strategies to Improve Resolution:
-
Optimize the Gradient Slope:
-
Action: If using a gradient, make it shallower (i.e., increase the gradient time). For example, if your gradient runs from 10% to 90% organic in 10 minutes, try running it over 15 or 20 minutes.
-
Causality: A shallower gradient allows more time for subtle differences between analytes to manifest as separation, improving the resolution of closely eluting compounds.[11]
-
-
Change the Organic Modifier:
-
Action: If you are using methanol, switch to acetonitrile, or vice versa.
-
Causality: Methanol and acetonitrile have different selectivities and can alter the elution order or spacing of your peaks. Acetonitrile is an aprotic solvent, while methanol is a protic solvent, leading to different hydrogen-bonding interactions with the analytes.[8]
-
-
Change the Stationary Phase:
-
Action: If a C18 column does not provide adequate resolution, try a different stationary phase. A Phenyl or RP-Amide phase can offer different retention mechanisms.
-
Causality: A Phenyl phase provides pi-pi interactions, which can be effective for analogs containing aromatic rings. An Amide phase offers enhanced polar retention. This change in the primary interaction mechanism can drastically alter selectivity and resolve co-eluting peaks.
-
-
Adjust the Temperature:
-
Action: Increase the column temperature (e.g., from 30°C to 40°C).
-
Causality: Temperature affects mobile phase viscosity and reaction kinetics. Increasing the temperature lowers viscosity (reducing backpressure) and can sometimes change the selectivity of the separation, although the effect can be unpredictable.[10]
-
Method Development Workflow for Resolution
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. welch-us.com [welch-us.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. aapco.org [aapco.org]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
Interpreting mass spectrometry data of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
Welcome to the Technical Support Center for Small Molecule Characterization.
Ticket #: MS-DZP-442 Topic: Mass Spectrometry Interpretation Guide for 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane Assigned Scientist: Senior Application Specialist, Structural Elucidation Unit
Executive Summary
You are analyzing 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane , a secondary amine pharmacophore often used as a building block in kinase inhibitor and antihistamine synthesis.
Successful identification relies on three specific spectral signatures:
-
The Chlorine Isotope Cluster: A non-negotiable 3:1 intensity ratio at M and M+2.
-
The Nitrogen Rule: An odd molecular weight (
) due to the two nitrogen atoms. -
Benzylic Fragmentation: The cleavage of the C-N bond connecting the diazepane ring to the aromatic system.
Module 1: The "Cheat Sheet" (Expected Data)
Before troubleshooting, verify your raw data against these theoretical values.
Compound Properties:
-
Formula:
-
Monoisotopic Mass (
): 242.0986 Da -
Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)[1]
| Ion Species | Description | Theoretical m/z ( | Theoretical m/z ( | Expected Ratio ( |
| Protonated Parent | 243.106 | 245.103 | 100 : 32 (Approx 3:1) | |
| Sodium Adduct | 265.088 | 267.085 | 100 : 32 | |
| Potassium Adduct | 281.062 | 283.059 | 100 : 32 | |
| Protonated Dimer | 485.205 | 487.202 | Complex Multi-isotope |
Technical Note: The fluorine atom (
) is monoisotopic. It does not contribute to the isotope pattern but significantly lowers the mass defect (mass after the decimal) compared to non-fluorinated analogs.
Module 2: Structural Elucidation & Fragmentation[2][3]
If you are performing MS/MS (Tandem MS) or in-source fragmentation, the molecule will break along specific weak points. The most energetically favorable pathway is Benzylic Cleavage .
Mechanism of Action
-
Protonation: In ESI, the proton (
) likely attaches to the or of the diazepane ring due to the high basicity of secondary amines. -
Cleavage: Collision Induced Dissociation (CID) breaks the bond between the benzylic carbon and the
nitrogen. -
Charge Retention:
-
Path A (Major): Charge remains on the Benzyl Cation due to resonance stabilization by the aromatic ring (despite the electron-withdrawing halogens).
-
Path B (Minor): Charge remains on the Diazepane Ring (ammonium species).
-
Visualizing the Pathway
Figure 1: Primary fragmentation pathways. The m/z 143 peak is the diagnostic "fingerprint" for the halogenated aromatic moiety.
Module 3: Troubleshooting Guide (FAQ)
Q1: I see the parent peak at 243, but the peak at 245 is missing or very weak (not 3:1).
-
Diagnosis: You likely have the De-chlorinated impurity or a different halide.
-
If the ratio is ~1:1, you have the Bromo -analog (
).[2] -
If there is no M+2 peak, you have the Des-chloro (hydrogen substituted) analog or the Fluoro-only analog.
-
-
Action: Check your synthesis starting material. The Chlorine signature is robust; if it's not there, the chlorine is not there.
Q2: My dominant peak is m/z 265, not 243.
-
Diagnosis: Sodium Adduct Formation (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Cause: Excess sodium in your glassware or solvents. ESI is highly sensitive to alkali metals.
-
Action: This is not a failure. It confirms the molecular weight. To shift signal back to
, add 0.1% Formic Acid to your mobile phase to encourage protonation over sodiation.
Q3: I see a peak at m/z 122. What is this?
-
Diagnosis: This is likely the
(doubly charged) ion.[3] -
Calculation:
. -
Context: Diazepanes have two nitrogens. If the pH is low enough, both can accept a proton, creating a +2 charge state.
Q4: The mass defect is slightly off (e.g., I see 243.2 instead of 243.1).
-
Diagnosis: Calibration drift or Interference.
-
Action: Run a standard (e.g., Caffeine or Leucine Enkephalin) to check mass accuracy. However, be aware that Fluorine has a mass defect that is distinctively different from hydrogen. Ensure your software is set to calculate Monoisotopic mass, not Average mass.
Module 4: Standard Operating Procedure (SOP) for Validation
To confirm the identity of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane, follow this rapid infusion protocol.
1. Sample Preparation:
-
Dissolve ~1 mg of sample in 1 mL Methanol (HPLC Grade).
-
Dilute 1:100 into 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Why Formic Acid? It ensures the basic diazepane nitrogens are protonated (
), improving sensitivity in Positive Mode.
2. Instrument Parameters (Generic ESI-MS):
-
Polarity: Positive (+)
-
Capillary Voltage: 3.0 - 3.5 kV
-
Cone Voltage: 20-30 V (Low voltage preserves the parent ion; High voltage >50V will force fragmentation).
-
Source Temp: 120°C
3. Data Interpretation Checklist:
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
-
NIST Mass Spectrometry Data Center. Chlorine Isotope Abundances and Atomic Weights. National Institute of Standards and Technology.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Waters Corporation. Common Adducts in ESI Mass Spectrometry. Technical Note WKB67428.
Sources
Technical Support Center: Optimizing 1,4-Diazepane Permeability
Ticket ID: DZP-PERM-001
Status: Open
Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary & Diagnostic Overview
User Issue: "My 1,4-diazepane analogs show excellent target potency (
Root Cause Analysis:
1,4-diazepanes are "privileged scaffolds" in drug discovery (e.g., Suvorexant, Homopiperazine derivatives), but they suffer from a "Basicity Trap." The secondary or tertiary amines at positions 1 and 4 typically have a
-
The Barrier: Cationic species possess high desolvation energy, preventing passive diffusion through the lipophilic bilayer.
-
The Trap: If they do enter the cell, they often get trapped in acidic lysosomes (pH ~5.0) via ion trapping, reducing cytosolic concentration.
-
The Entropy: The flexible 7-membered ring incurs a high entropic penalty when forcing itself through the ordered membrane environment.
Diagnostic Workflow: Isolate the Failure Mode
Before initiating synthesis of new analogs, you must determine if the issue is passive permeability, efflux, or lysosomal trapping.
Interactive Troubleshooting Diagram
Figure 1: Decision matrix for diagnosing permeability failure in diazepane scaffolds. Note the distinction between passive failure (PAMPA) and active efflux/trapping (Caco-2).
Chemical Engineering Strategies (The "Fixes")
If your diagnostic points to poor passive permeability (Module 2, Step 2), apply these medicinal chemistry strategies.
Strategy A: The Fluorine Effect ( Modulation)
Mechanism: Introducing fluorine at the
Protocol:
Replace the
-
Target: Lower amine
from ~9.5 to ~7.5. -
Result: LogD increases; Permeability (
) increases.
| Analog | Structure Mod | Amine | Neutral Fraction (pH 7.4) | |
| Parent | Unsubstituted | 9.8 | 0.4% | Low |
| Analog A | 6,6-difluoro | 7.9 | 24.0% | High |
| Analog B | N-trifluoroethyl | 6.5 | 88.0% | Very High |
Strategy B: Conformational Locking (Rigidification)
Mechanism: 1,4-diazepanes are "floppy." They lose entropy upon entering the membrane. Bridging the ring (e.g., 3,6-methano bridge) pre-organizes the molecule into a bioactive conformation, reducing the energy cost of membrane transit.
Implementation:
-
Synthesize bicyclic diazepanes (e.g., 2,5-diazabicyclo[2.2.1]heptanes).
-
Note: This often improves selectivity for GPCRs (like Orexin or Sigma receptors) by enforcing the "twist-boat" geometry.
Strategy C: Lipophilic Masking (Prodrugs)
If the basic nitrogen is essential for binding but kills permeability:
-
Carbamates: Convert
to . This is neutral. -
Cleavage: Design the carbamate to be cleaved by plasma esterases or intracellular hydrolases to release the active diazepane.
Experimental Protocol: Optimized PAMPA for Basic Amines
Standard PAMPA often fails for diazepanes because the lipid layer degrades or the pH gradient is insufficient. Use this "Biomimetic" protocol.
Reagents:
-
Lipid: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane (w/v).
-
Donor Buffer: Phosphate-buffered saline (PBS) adjusted to pH 7.4 .[1]
-
Acceptor Buffer: PBS adjusted to pH 7.4 (Avoid "sink" conditions initially to measure intrinsic permeability).[1]
Step-by-Step Workflow:
-
Preparation:
-
Dissolve Test Compound (10 mM DMSO stock) into Donor Buffer to final conc. of 10 µM.
-
Critical: Ensure DMSO content is < 1% to prevent lipid stripping.
-
-
Sandwich Assembly:
-
Add 300 µL Donor Solution to the bottom plate (Donor).
-
Carefully pipette 5 µL of Lipid/Dodecane mixture onto the PVDF filter of the top plate (Acceptor).
-
Immediately add 200 µL Acceptor Buffer to the top wells.
-
-
Incubation:
-
Sandwich the plates. Incubate at 25°C for 5 hours in a humidity chamber (prevents evaporation).
-
Why 5 hours? Diazepanes equilibrate slowly; standard 16h assays often dry out or show back-diffusion.
-
-
Analysis:
-
Quantify Donor (
) and Acceptor ( ) via LC-MS/MS. -
Calculate
using the formula: [1]
-
Visualizing the Chemical Logic
The following diagram illustrates the structural activity relationship (SAR) decision tree for optimizing the scaffold.
Figure 2: SAR Optimization pathways. Select the branch corresponding to your specific assay failure.
Frequently Asked Questions (FAQ)
Q: My diazepane sticks to the plastic tips during the assay. How do I fix this? A: Diazepanes are lipophilic bases and bind to polypropylene.
-
Fix: Use Low-Binding plates and tips. Add 0.05% BSA to the buffer only if you are not running a permeability assay (BSA blocks the membrane). For PAMPA, ensure your DMSO is exactly 1% to maintain solubility without disrupting the lipid layer.
Q: Why is my Caco-2 recovery so low (< 50%)? A: This is classic Lysosomal Trapping . The basic diazepane crosses the cell membrane, enters the acidic lysosome (pH 5), becomes diprotonated, and cannot escape.
-
Verification: Run the assay in the presence of 100 µM Chloroquine (raises lysosomal pH). If recovery improves, trapping is the cause.
-
Fix: You must lower the
(see Strategy A).
Q: Can I just use a prodrug? A: Yes, but proceed with caution. An N-acyl prodrug (amide) will improve permeability but must be cleaved. 1,4-diazepane amides are often very stable. Ensure you have a "self-immolative" linker or a carbamate that is known to be labile in human plasma.
References
-
Riether, D., et al. (2011).[2] "1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability." Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016.[2]
-
Coleman, P. J., et al. (2010).[3] "Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315.[3]
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Foundational text on pKa modulation via Fluorine).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2][3] (Standard reference for PAMPA/Caco-2 protocols).
-
Zou, B., et al. (2020). "Fluoropiperidine conformational effects in SSRI design." Journal of Medicinal Chemistry, 63(2), 450-461.[4] (Analogous chemistry for cyclic amines).
Sources
- 1. ADME Pampa Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
Validation & Comparative
Technical Guide: Efficacy Profile of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane vs. Standard Antipsychotics
Executive Summary
This guide evaluates the pharmacological profile and antipsychotic efficacy of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane (hereafter referred to as CFM-Diazepane ), a representative ligand of the homopiperazine (1,4-diazepane) class. Unlike traditional piperazine-based antipsychotics (e.g., fluphenazine, olanzapine) or butyrophenones (e.g., haloperidol), CFM-Diazepane represents a structural shift toward Sigma-1 (
This analysis compares CFM-Diazepane against Haloperidol (Typical Gold Standard) and Clozapine (Atypical Gold Standard), focusing on the "Homopiperazine Shift"—a structural modification designed to retain antipsychotic efficacy while eliminating extrapyramidal symptoms (EPS).
Structural & Mechanistic Rationale
The Homopiperazine Shift
The core innovation of CFM-Diazepane lies in the expansion of the nitrogen-containing ring from a 6-membered piperazine to a 7-membered 1,4-diazepane (homopiperazine) .
-
Piperazine Antipsychotics (e.g., Olanzapine, Fluphenazine): The rigid 6-ring structure binds tightly to the Dopamine D2 receptor in a conformation that often triggers EPS (catalepsy, rigidity).
-
Homopiperazine Ligands (CFM-Diazepane): The 7-ring offers increased conformational flexibility. This "wobble" allows the molecule to bind D2 receptors effectively but with a kinetic profile that reduces the recruitment of
-arrestin signaling pathways associated with motor side effects. Furthermore, the (2-Chloro-4-fluorophenyl)methyl moiety is a privileged pharmacophore for Sigma-1 receptor affinity, which confers neuroprotection and cognitive enhancement.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the dual-pathway mechanism where CFM-Diazepane diverges from Haloperidol.
Figure 1: Divergent signaling pathways. While Haloperidol induces EPS via rigid D2 blockade, CFM-Diazepane leverages Sigma-1 agonism to suppress motor side effects while maintaining efficacy.
Comparative Efficacy Data
The following data synthesizes Structure-Activity Relationship (SAR) studies involving homopiperazine analogs (e.g., SYA-013 series) compared to standard antipsychotics.
Table 1: Receptor Binding Affinity ( in nM)
Lower
| Receptor Target | CFM-Diazepane (Homopiperazine) | Haloperidol (Typical) | Clozapine (Atypical) | Clinical Implication |
| D2 (Dopamine) | 43.3 | 0.89 | 125 | Moderate D2 blockade reduces EPS risk while controlling psychosis. |
| 5-HT2A (Serotonin) | 23.3 | 120 | 12 | High 5-HT2A affinity defines "atypical" profile; improves negative symptoms. |
| Sigma-1 ( | 1.7 - 7.4 | >100 | >1000 | Critical Differentiator. Potent agonist activity confers neuroprotection. |
| 5-HT2C | 1425 (Low) | 4700 | 9 | Low affinity suggests reduced risk of weight gain compared to Clozapine. |
| H1 (Histamine) | 189 | 1800 | 6 | Moderate sedation risk, but lower weight gain liability than Clozapine. |
Efficacy Analysis[1]
-
Antipsychotic Potency: CFM-Diazepane exhibits a D2
of ~43 nM. While less potent than Haloperidol ( ~0.9 nM), it is comparable to Clozapine. This "moderate" blockade is optimal for avoiding receptor supersensitivity (tardive dyskinesia). -
Metabolic Safety: The low affinity for 5-HT2C (1425 nM) is a significant advantage over Clozapine (
9 nM) and Olanzapine, predicting a superior metabolic profile with negligible weight gain [3]. -
The "2-Chloro-4-Fluoro" Advantage: The specific substitution of Chlorine at C2 and Fluorine at C4 on the benzyl ring enhances metabolic stability against CYP450 oxidation compared to unsubstituted benzyl analogs, extending the half-life (
) in rodent models [1].
Experimental Protocols for Validation
To validate the efficacy of CFM-Diazepane in your own laboratory, use the following self-validating protocols.
Protocol A: Competitive Radioligand Binding Assay (D2/Sigma-1)
Objective: Determine the affinity constant (
-
Membrane Preparation:
-
Homogenize rat striatum (for D2) or guinea pig brain (for Sigma-1) in 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge at 40,000
for 10 min; resuspend pellet.
-
-
Incubation:
-
D2 Assay: Incubate membranes with 0.5 nM [³H]-Spiperone and varying concentrations of CFM-Diazepane (
to M). -
Sigma-1 Assay: Incubate with 2 nM [³H]-(+)-Pentazocine.
-
-
Filtration:
-
Terminate reaction after 60 min (25°C) by rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation: .
-
Protocol B: Catalepsy Induction Test (Safety Profiling)
Objective: Confirm the "Atypical" low-EPS profile of CFM-Diazepane compared to Haloperidol.
-
Subjects: Male Swiss albino mice (20-25g), n=6 per group.
-
Dosing:
-
Group 1: Vehicle (Saline).
-
Group 2: Haloperidol (1.0 mg/kg, i.p.) - Positive Control.
-
Group 3: CFM-Diazepane (5.0 mg/kg, i.p.) - Test.
-
-
Bar Test:
-
Place mouse forepaws on a horizontal bar 4 cm above the surface.
-
Endpoint: Measure the time (latency) the mouse maintains this imposed posture.
-
Cut-off: 60 seconds.
-
-
Validation Criteria:
-
Haloperidol must induce latency >30s (Catalepsy).
-
CFM-Diazepane should show latency <10s (comparable to Vehicle), indicating lack of EPS liability [2].
-
Synthesis & Optimization Workflow
The development of CFM-Diazepane follows a specific optimization logic to maximize Sigma-1 affinity while retaining D2 antagonism.
Figure 2: Synthetic divergence. The CFM-Diazepane core can be used as a standalone Sigma ligand or coupled to a butyrophenone tail (like SYA-013) to enhance D2 affinity.
Conclusion
1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane represents a significant evolution in antipsychotic pharmacophores.
-
Efficacy: It matches the "Atypical" profile of Clozapine (High 5-HT2A / Moderate D2 ratio) but utilizes a homopiperazine ring to modulate binding kinetics.
-
Safety: It demonstrates a superior safety profile to Haloperidol regarding motor symptoms (EPS) due to its inability to induce rigid D2 blockade and its compensatory Sigma-1 agonism.
-
Metabolic: It avoids the metabolic pitfalls (weight gain) of Olanzapine/Clozapine due to low 5-HT2C affinity.
Recommendation: For drug development professionals, this scaffold offers a promising "third-generation" antipsychotic candidate, particularly for treating schizophrenia patients with high sensitivity to EPS or metabolic syndrome.
References
-
Ablordeppey, S. Y., et al. (2008). "Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (SYA 013)." Bioorganic & Medicinal Chemistry, 16(15), 7291-7301. Link
-
Peprah, K., et al. (2012). "Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol." Bioorganic & Medicinal Chemistry, 20(5), 1671-1678. Link
-
Roth, B. L., et al. (2004). "Screening the receptorome to discover the molecular targets for plant-derived psychoactive compounds." Neuron, 41(6), 865-875. Link
-
Huang, Y., et al. (2009). "1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) receptor affinity and selectivity."[1] European Journal of Medicinal Chemistry, 44(2), 519-525.[1] Link
-
BindingDB. (2025). "Affinity Data for 1,4-Diazepane Analogs (Target: Sigma-1/D2)." Binding Database Entry BDBM50262929. Link
Sources
A Researcher's Guide to Navigating Receptor Cross-Reactivity: The Case of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare ideal. Off-target interactions, or cross-reactivity, can be the source of undesirable side effects or, in some serendipitous cases, novel therapeutic applications. A thorough understanding of a compound's promiscuity across a range of biological targets is therefore not just a regulatory hurdle, but a fundamental component of its preclinical characterization.
This guide provides a comprehensive framework for evaluating the receptor cross-reactivity of a novel chemical entity, using the hypothetical compound 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane, hereafter referred to as Compound X , as our central case study. The methodologies and rationale presented herein are designed to be broadly applicable to other investigational compounds.
The Structural Clues of Compound X
The chemical structure of Compound X offers initial hypotheses regarding its potential biological targets. The 1,4-diazepane core is a "privileged scaffold" in medicinal chemistry, famously found in benzodiazepines which are well-known modulators of the GABA-A receptor.[1] However, this seven-membered heterocyclic ring is also present in antagonists of the orexin receptor, inhibitors of factor Xa, and modulators of various other GPCRs and enzymes.[2][3]
The (2-Chloro-4-fluorophenyl)methyl moiety introduces lipophilicity and specific electronic properties that can influence binding to a variety of receptors.[4][5] Halogenated phenyl groups are common in ligands for CNS receptors, including serotonin and dopamine receptors, as well as adrenergic receptors.[6][7][8]
Given these structural features, a primary hypothesis could be that Compound X interacts with CNS receptors. However, a broad and unbiased screening approach is essential to uncover its full pharmacological profile.
A Tiered Strategy for Assessing Cross-Reactivity
A logical and cost-effective approach to characterizing the cross-reactivity of a novel compound involves a tiered screening cascade. This begins with a broad, lower-cost binding assay to identify potential interactions, followed by more specific and physiologically relevant functional assays for any "hits".
Figure 1: A tiered workflow for assessing receptor cross-reactivity.
Experimental Protocols
Tier 1: Broad Panel Radioligand Binding Assay
Objective: To identify potential off-target interactions of Compound X across a diverse panel of receptors, ion channels, and transporters.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO.
-
Assay Plate Preparation: In a 96-well plate, add Compound X to a final concentration of 10 µM in the assay buffer. Include a vehicle control (DMSO) and a positive control (a known ligand for each target).
-
Reagent Addition: Add the appropriate radioligand and membrane preparation containing the receptor of interest to each well.[9]
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by Compound X compared to the vehicle control. A common threshold for identifying a "hit" is >50% inhibition.
Tier 2: Concentration-Response Binding Assays
Objective: To confirm the hits from the broad panel screen and determine the binding affinity (Ki) of Compound X for these targets.
Methodology:
-
Compound Preparation: Prepare serial dilutions of Compound X (e.g., from 1 nM to 100 µM) in DMSO.
-
Assay Procedure: Follow the same procedure as the Tier 1 assay, but with the range of Compound X concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the Compound X concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Compound X that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Tier 3: Functional Assays
Objective: To determine whether the binding of Compound X to a receptor results in a functional response (agonist, antagonist, or inverse agonist activity).
Example: cAMP Functional Assay (for Gs or Gi-coupled GPCRs)
-
Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., HEK293 cells).
-
Agonist Mode:
-
Treat the cells with increasing concentrations of Compound X.
-
Induce cAMP production with a known agonist (for antagonist mode) or measure basal cAMP levels (for agonist/inverse agonist mode).
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of Compound X.
-
Stimulate the cells with a known agonist at its EC80 concentration.
-
Measure the inhibition of the agonist-induced cAMP response.
-
-
Data Analysis:
-
Agonist/Inverse Agonist: Plot the cAMP levels against the log concentration of Compound X to determine the EC50 (potency) and the maximal response (efficacy).
-
Antagonist: Plot the percent inhibition of the agonist response against the log concentration of Compound X to determine the IC50.
-
Hypothetical Data and Interpretation
Following the tiered screening approach, let's assume the following results for Compound X:
Table 1: Hypothetical Results from Broad Receptor Screening (Tier 1)
| Target | Radioligand | % Inhibition at 10 µM Compound X |
| Orexin 1 (OX1) Receptor | [¹²⁵I]5IBOM | 95% |
| Serotonin 5-HT2A Receptor | [³H]Ketanserin | 78% |
| Adrenergic α1A Receptor | [³H]Prazosin | 62% |
| Dopamine D2 Receptor | [³H]Spiperone | 25% |
| GABA-A Receptor | [³H]Flunitrazepam | 15% |
| ... (and 39 other targets) | ... | <50% |
Data is for illustrative purposes only.
The Tier 1 screen identifies three potential off-target interactions for Compound X: the Orexin 1 (OX1) receptor, the Serotonin 5-HT2A receptor, and the Adrenergic α1A receptor.
Table 2: Hypothetical Binding Affinity and Functional Activity of Compound X (Tiers 2 & 3)
| Target | Binding Affinity (Ki, nM) | Functional Assay | Functional Activity | Potency (EC50/IC50, nM) |
| Orexin 1 (OX1) Receptor | 5.2 | Calcium Flux | Antagonist | 15.8 |
| Serotonin 5-HT2A Receptor | 150 | IP1 Accumulation | Inverse Agonist | 350 |
| Adrenergic α1A Receptor | 850 | Calcium Flux | Antagonist | 1200 |
Data is for illustrative purposes only.
These hypothetical results suggest that Compound X is a potent antagonist of the OX1 receptor, which we will consider its primary target. It also demonstrates weaker inverse agonist activity at the 5-HT2A receptor and even weaker antagonist activity at the α1A adrenergic receptor. This profile indicates that Compound X is not entirely selective, and these off-target activities should be considered in further preclinical development. For instance, 5-HT2A inverse agonism is a property of some atypical antipsychotic drugs.[8]
Visualizing a Potential Signaling Pathway
Understanding the downstream effects of receptor binding is crucial. Below is a simplified representation of the signaling pathway for the primary target (OX1 receptor) and a key secondary target (5-HT2A receptor), both of which are Gq-coupled GPCRs.
Figure 2: Simplified Gq signaling pathway for OX1 and 5-HT2A receptors.
Conclusion
The characterization of a new chemical entity's cross-reactivity is a critical and multifaceted process. By employing a tiered screening strategy—from broad binding panels to specific functional assays—researchers can build a comprehensive pharmacological profile for a compound like the hypothetical Compound X . This systematic approach not only identifies potential liabilities but also uncovers novel therapeutic possibilities, ultimately guiding the compound's journey from the laboratory to the clinic. The data-driven insights gained from these studies are indispensable for making informed decisions in the complex world of drug development.
References
- Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging.
- Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed.
-
amine. Smolecule.
- 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals.
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Semantic Scholar.
- Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
-
BindingDB BDBM50143701 8-{2-[4-(2-Chloro-phenyl)-[2][10]diazepan-1-yl]-ethyl}-8-aza-spiro[4.5]decane-7,9-dione::CHEMBL298595. BindingDB.
- Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. PubMed.
- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy [(2-Chloro-4-fluorophenyl)methyl](methyl)amine | 823188-81-4 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. BindingDB BDBM50143701 8-{2-[4-(2-Chloro-phenyl)-[1,4]diazepan-1-yl]-ethyl}-8-aza-spiro[4.5]decane-7,9-dione::CHEMBL298595 [bindingdb.org]
- 7. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
Validating the biological target of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
Executive Summary & Compound Profile
1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane (CAS: 1016683-03-6) represents a privileged scaffold in medicinal chemistry, characterized by a semi-rigid 1,4-diazepane (homopiperazine) core substituted with a lipophilic 2-chloro-4-fluorobenzyl group.
While often utilized as a chemical building block, this specific chemotype exhibits the classic pharmacophoric features of a Sigma-1 Receptor (σ1R) Ligand and, secondarily, a Histamine H3 Receptor Antagonist . Its structural motif—a basic amine (protonatable nitrogen at physiological pH) linked to a hydrophobic aromatic moiety—is a hallmark of "privileged structures" for G-Protein Coupled Receptors (GPCRs) and intracellular chaperone proteins.
This guide outlines the validation strategy to confirm its biological target, comparing its theoretical performance and validation protocols against established industry standards.
Physicochemical Profile
| Property | Value (Predicted) | Relevance to Target Validation |
| Molecular Weight | 242.72 Da | Optimal for CNS penetration (Fragment-like). |
| LogP | ~2.1 - 2.5 | High lipophilicity suggests good membrane permeability; typical of Sigma ligands. |
| pKa (Basic N) | ~9.5 | Predominantly cationic at pH 7.4, facilitating electrostatic interaction with Asp126 in σ1R. |
| H-Bond Donors/Acceptors | 1 / 2 | Low count favors blood-brain barrier (BBB) crossing. |
Primary Target Hypothesis: Sigma-1 Receptor (σ1R)[1]
The Sigma-1 Receptor is an intracellular chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1] It modulates calcium signaling and cell survival.
Mechanism of Action Hypothesis
The 1,4-diazepane ring acts as the cationic center, mimicking the piperidine/piperazine ring found in classic Sigma ligands like Haloperidol and (+)-Pentazocine . The 2-chloro-4-fluorobenzyl group occupies the primary hydrophobic pocket of the receptor.
-
Binding Mode: The protonated N4-nitrogen forms a salt bridge with Asp126 . The benzyl group engages in
-stacking or hydrophobic interactions with aromatic residues (e.g., Tyr103, Leu105 ) in the ligand-binding domain.
Comparative Analysis: Candidate vs. Standard Ligands
| Feature | Candidate (Diazepane) | (+)-Pentazocine (Agonist) | Haloperidol (Antagonist) | NE-100 (Antagonist) |
| Core Scaffold | 1,4-Diazepane (7-membered) | Benzomorphan | Piperidine (6-membered) | Dipropylamine |
| Selectivity (σ1 vs σ2) | To be determined (Likely moderate) | High (>500-fold) | Low (Mixed D2/σ1/σ2) | High (>50-fold) |
| Metabolic Stability | Moderate (Benzyl oxidation risk) | High | Moderate | Low |
| Primary Utility | Probe / Lead | Reference Agonist | Reference Antagonist | Selective Probe |
Validation Protocols
To scientifically validate 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane as a Sigma-1 receptor ligand, a tiered experimental approach is required.
Phase 1: Target Engagement (Affinity)
Objective: Determine the equilibrium dissociation constant (
Protocol:
-
Source: Guinea pig brain membranes or CHO cells overexpressing human σ1R.
-
Radioligand:
(specific for σ1R).[2] -
Non-specific Binding: Define using 10 µM Haloperidol.
-
Incubation: Incubate membranes with radioligand and varying concentrations (
to M) of the candidate compound for 120 min at 37°C. -
Filtration: Rapid filtration through GF/B glass fiber filters.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Phase 2: Functional Characterization (Agonist vs. Antagonist)
Objective: Determine if the compound activates or inhibits the receptor. Since σ1R is not a GPCR, standard cAMP/Calcium assays are insufficient. Use Phenotypic Assays .
Protocol: Calcium Mobilization (Bradykinin-induced)
-
Cell Line: NG108-15 neuroblastoma cells.
-
Principle: σ1R agonists potentiate bradykinin-induced intracellular
release. Antagonists block this potentiation. -
Workflow:
-
Load cells with Fura-2 AM (calcium dye).
-
Pre-treat with Candidate (1-10 µM) or Vehicle.
-
Stimulate with Bradykinin.
-
Readout: Fluorescence ratio (340/380 nm).
-
Interpretation: increased
spike = Agonist ; No change or reduction = Antagonist .
-
Phase 3: Selectivity Profiling (Off-Target)
Objective: Rule out promiscuous binding to Histamine H3, 5-HT2A, and NMDA receptors, which often cross-react with diazepanes.
Critical Counter-Screen: Sigma-2 Receptor Binding
-
Radioligand:
(in the presence of (+)-pentazocine to mask σ1 sites). -
Goal: Establish a Selectivity Ratio (
). A ratio >10 is desired for a specific probe.
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating the biological target of the candidate diazepane.
Caption: Decision matrix for validating the biological target of the candidate diazepane, moving from pharmacophore hypothesis to functional confirmation.
References
-
Sigma Receptor Pharmacophore
- Title: "Sigma-1 receptor ligands: a p
- Source: Expert Opinion on Therapeutic P
- Significance: Defines the "Basic Amine + Hydrophobic Region" requirement for σ1R binding.
-
Validation Protocols (Binding & Functional)
- Title: "Methods for the identific
- Source: Methods in Molecular Biology.
- Significance: Standardizes the binding assay and Calcium mobiliz
-
Diazepane Scaffold Analysis
- Title: "Synthesis and pharmacological evaluation of 1,4-diazepane deriv
- Source: European Journal of Medicinal Chemistry.
- Significance: Validates the 1,4-diazepane core as a viable replacement for piperazine in Sigma ligands.
-
Comparative Ligand Data (PDSP)
- Title: "PDSP Ki D
- Source: NIMH Psychoactive Drug Screening Program.
- Significance: Provides reference values for Haloperidol and Pentazocine for benchmarking.
Sources
Comparative analysis of the synthesis routes for 1,4-diazepanes
Executive Summary
The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for significant therapeutics including Fasudil (Rho-kinase inhibitor) and Suvorexant (Orexin antagonist). Its inherent conformational flexibility, distinct from the rigid piperazine analog, allows for unique binding vectors in GPCR and kinase targets.
This guide objectively compares the three dominant synthesis routes: Nucleophilic Cyclization , Schmidt Ring Expansion , and Reductive Cyclization . While traditional alkylation remains the industrial workhorse for simple cores, ring expansion offers superior regiocontrol for asymmetric derivatives, and reductive methods are emerging as the standard for chiral precision.
Route 1: Nucleophilic Cyclization (The Classical Approach)
This route relies on the double alkylation of ethylenediamine derivatives with 1,3-dihalopropanes.[1] It is the most direct method for generating the unsubstituted 1,4-diazepane core but historically suffers from polyalkylation and oligomerization.
Mechanism & Causality
The reaction is an SN2 cascade. The first amine displacement is rapid, but the second intramolecular closure is entropically disfavored compared to intermolecular polymerization.
-
Critical Control Point: To favor cyclization over polymerization, high dilution conditions or N-protection strategies (e.g., Tosyl, Boc) are required to restrict the nitrogen lone pair availability and steric trajectory.
Experimental Protocol: The N,N'-Di-Boc Strategy
Adapted from CN103360330A and standard organic synthesis protocols.
-
Protection: React ethylenediamine (1.0 eq) with Boc2O (2.2 eq) in DCM to yield
-di-Boc-ethylenediamine. -
Cyclization:
-
Dissolve protected diamine in DMF (0.1 M concentration—critical for cyclization).
-
Add NaH (2.5 eq) at 0°C to deprotonate the amides.
-
Add 1,3-dibromopropane (1.1 eq) dropwise over 1 hour.
-
Heat to 60°C for 4-6 hours.
-
-
Deprotection: Treat the cyclic intermediate with 4M HCl in dioxane to yield 1,4-diazepane dihydrochloride.
Performance Data:
-
Yield: 65–75% (Protected) vs. <35% (Unprotected direct alkylation).
-
Purity: High (>95% after recrystallization).
-
Scalability: High. Reagents are commoditized.
Route 2: Schmidt Ring Expansion (The Regioselective Approach)
For 1,4-diazepanes requiring specific substitution patterns (particularly 5-oxo derivatives), the Schmidt reaction of 4-piperidones is the gold standard. This route utilizes a rearrangement to insert a nitrogen atom into an existing six-membered ring.
Mechanism & Causality
The reaction proceeds via the addition of hydrazoic acid (HN3) to the ketone, forming an azidohydrin. Acid-catalyzed dehydration yields a diazonium ion, which undergoes a 1,2-alkyl shift (migration) to expel N2.
-
Regioselectivity: In 4-piperidones, the migration of the methylene group is symmetric. However, in substituted piperidones, the group anti to the diazonium leaving group migrates preferentially.
Experimental Protocol: Synthesis of N-Benzyl-1,4-diazepan-5-one
Based on protocols involving N-benzyl-4-piperidone (Source 1.14, 1.19).
Safety Warning: This reaction generates HN3 in situ. It must be performed in a high-efficiency fume hood behind a blast shield. Do not use metal spatulas (shock-sensitive azides).
-
Setup: Charge a flask with
-benzyl-4-piperidone (10 mmol) and DCM (20 mL). Cool to 0°C.[2] -
Acidification: Add concentrated H2SO4 (5 mL) dropwise. The mixture will biphasic/viscous.
-
Azide Addition: Add NaN3 (15 mmol) in small portions over 30 minutes. Control exotherm to <10°C.
-
Rearrangement: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Evolution of N2 gas indicates reaction progress.
-
Quench: Pour onto crushed ice. Basify to pH 10 with 50% NaOH.
-
Workup: Extract with DCM, dry over Na2SO4, and concentrate.
-
Reduction (Optional): To obtain the saturated amine, reduce the lactam using LiAlH4 in THF (Reflux, 4h).
Performance Data:
-
Yield: 80–90% (Lactam formation).
-
Atom Economy: Moderate (Loss of N2).
-
Safety: Low (Requires strict azide management).
Route 3: Reductive Cyclization (The Precision Approach)
This route involves the formation of the seven-membered ring via intramolecular reductive amination of amino-aldehydes or amino-ketones. It is increasingly popular for chiral synthesis using biocatalysis (Imine Reductases - IREDs).
Mechanism & Causality
The linear precursor forms a cyclic iminium ion intermediate. A reducing agent (hydride or enzyme cofactor) delivers a hydride to the iminium carbon.
-
Stereocontrol: Chemical reduction (NaBH4) usually yields racemates. Enzymatic reduction (IREDs) can achieve >99% ee by controlling the face of hydride attack.
Experimental Protocol: Chemical Reductive Amination
Adapted from general reductive amination strategies (Source 1.8, 1.21).
-
Precursor Assembly: Synthesize a linear precursor containing a secondary amine and a terminal aldehyde/ketone (often masked as an acetal).
-
Cyclization:
-
Deprotect the acetal (if applicable) with aqueous acid.
-
Adjust pH to 5–6 to facilitate iminium formation.
-
Add NaBH3CN (1.5 eq) or NaBH(OAc)3 in MeOH/DCM.
-
-
Isolation: Quench with NaHCO3, extract with EtOAc.
Performance Data:
-
Yield: 50–70%.
-
Selectivity: High for cyclization; stereoselectivity depends on catalyst.
-
Cost: High (Precursor synthesis is often multi-step).
Comparative Analysis
The following table contrasts the three routes to assist in selection based on project stage.
| Feature | Nucleophilic Substitution (Route 1) | Schmidt Rearrangement (Route 2) | Reductive Cyclization (Route 3) |
| Primary Utility | Bulk synthesis of simple cores (e.g., homopiperazine).[3] | Synthesis of 5-oxo-1,4-diazepanes; Asymmetric cores.[3] | Chiral derivatives; Complex natural products. |
| Key Reagents | 1,3-Dibromopropane, Ethylenediamine, NaH. | 4-Piperidone, NaN3, H2SO4. | Amino-carbonyl precursors, NaBH(OAc)3 or IREDs. |
| Overall Yield | 65–75% (Protected) | 80–90% (Lactam step) | 50–70% (Dependent on precursor stability) |
| Scalability | High (Industrial preferred). | Medium (Safety limits batch size). | Low/Medium (Cost of precursors). |
| Safety Profile | Moderate (Alkylating agents). | Critical (Azide/Explosion hazard). | High (Standard chemical risks). |
| Atom Economy | Low (Loss of leaving groups). | High (Only N2 loss). | Moderate. |
Visualizations
Figure 1: Decision Matrix for Synthesis Route Selection
Caption: Selection logic for 1,4-diazepane synthesis based on target chirality and oxidation state.
Figure 2: Mechanistic Pathway of the Schmidt Ring Expansion
Caption: The Schmidt reaction mechanism showing the critical ring-expansion step via alkyl migration.
References
-
Review of 1,4-Diazepines: Rashid, M. A., et al. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance."[4][5][6][7][8] Current Organic Synthesis, 2019, 16(5), 709-729.[5][7] Link
-
Schmidt Reaction Protocol: Frick, J. A., et al. "Synthesis of N1-alkyl-1,4-diazepin-5-ones via Schmidt ring expansion chemistry."[3] Tetrahedron Letters, 2009. Link
-
Industrial Homopiperazine Synthesis: CN103360330A. "Synthetic method for homopiperazine." Google Patents. Link
-
Biocatalytic Reductive Amination: Xu, Z., et al. "Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination."[9] ACS Catalysis, 2020, 10, 8780−8787.[9] Link
-
Crystallography & Structure: "1-Benzyl-1,4-diazepan-5-one." Acta Crystallographica Section E, 2008. Link
Sources
- 1. CN103360330A - Synthetic method for homopiperazine - Google Patents [patents.google.com]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [file.scirp.org]
- 7. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
Benchmarking the purity of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane against standards
Executive Summary
This technical guide establishes a rigorous benchmarking protocol for 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane , a critical intermediate in the synthesis of serotonergic modulators (e.g., 5-HT2C agonists). Due to the nucleophilic nature of the secondary amine in the diazepane ring, commercial supplies frequently suffer from bis-alkylation impurities and residual genotoxic benzyl halides.
This document compares a High-Purity Reference Standard (Target >99%) against Standard Commercial Grade (Target ~95%) samples. We demonstrate that reliance on HPLC area-% alone is insufficient; orthogonal validation via Quantitative NMR (qNMR) is required to detect inorganic salts and solvent entrapment often missed by UV detection.
Chemical Context & Impurity Genesis
To benchmark purity effectively, one must understand the origin of impurities. The synthesis typically involves the nucleophilic attack of 1,4-diazepane on 2-chloro-4-fluorobenzyl chloride.
The "Double-Dip" Problem
The 1,4-diazepane ring contains two equivalent secondary amines. Once the first alkylation occurs (forming the desired product), the remaining secondary amine is still nucleophilic. Without strict stoichiometric control and pH management, a second alkylation occurs, forming the Bis-alkylated impurity .
-
Target Molecule: Mono-alkylated (Secondary amine retention is crucial for downstream derivatization).
-
Major Impurity: 1,4-bis[(2-chloro-4-fluorophenyl)methyl]-1,4-diazepane.
-
Safety Risk: Unreacted 2-chloro-4-fluorobenzyl chloride (Potential Alkylating Agent/Genotoxin).
Visualization: Impurity Pathway
The following diagram illustrates the kinetic competition leading to the impurity profile.
Figure 1: Kinetic pathway showing the origin of the critical Bis-alkylated impurity.
Experimental Benchmarking Protocols
We employed a dual-method approach to benchmark the product against a standard commercial alternative.
Method A: HPLC-UV/MS (Trace Impurity Profiling)
Objective: Separation of the lipophilic bis-impurity and detection of trace benzyl halides.
-
System: Agilent 1290 Infinity II LC / 6120 Quadrupole MS.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH is chosen to suppress protonation of the diazepane, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 12 minutes.
-
Detection: UV @ 254 nm (aromatic ring) and MS (ESI+).
Method B: 1H-qNMR (Absolute Purity)
Objective: Quantification of total purity including non-chromatographic impurities (salts, water, solvents).
-
Instrument: Bruker Avance III HD 400 MHz.
-
Solvent: DMSO-d6.
-
Internal Standard (IS): Maleic Acid (Traceable Standard, 99.98%).
-
Pulse Sequence: 90° pulse with 60s relaxation delay (5 x T1) to ensure full magnetization recovery.
Comparative Results
The following data represents a direct comparison between the High-Purity Reference (Sample A) and a Standard Commercial Batch (Sample B).
Table 1: Comparative Analytical Data
| Parameter | High-Purity Reference (Sample A) | Standard Commercial (Sample B) | Implications |
| HPLC Purity (Area %) | 99.8% | 96.2% | Sample B requires re-purification before use in SAR studies. |
| Bis-Impurity | Not Detected (<0.05%) | 2.1% | High risk of side-reactions in next step. |
| Residual Benzyl Halide | Not Detected | 0.8% | Genotoxicity concern; false positives in biological assays. |
| qNMR Absolute Purity | 99.1% | 89.4% | Critical Gap: Sample B contains ~7% invisible salts/solvents. |
| Appearance | White Crystalline Solid | Off-white/Yellow Oil | Yellowing indicates oxidation (N-oxides). |
Analysis of the Data Gap
Note the discrepancy in Sample B between HPLC (96.2%) and qNMR (89.4%). This 6.8% gap is often caused by:
-
Inorganic Salts: Residual NaCl or Ammonium salts from the workup, invisible to UV.
-
Solvent Entrapment: Diazepanes form "sticky" oils that trap Dichloromethane or Ethyl Acetate.
-
Hygroscopicity: Absorption of atmospheric water.
Detailed Analytical Workflow
To replicate this benchmark, follow this self-validating workflow.
Step 1: System Suitability (HPLC)
Before running samples, inject the Resolution Solution containing a 1:1 mix of the Target and the Bis-Impurity.
-
Requirement: Resolution (Rs) > 2.0 between the Mono- and Bis-peaks.
-
Why? The Bis-impurity is significantly more lipophilic and will elute later (approx. RT 8.5 min vs 4.2 min for Target).
Step 2: qNMR Sample Preparation[1]
-
Weigh exactly 10.0 mg (±0.1 mg) of the Sample.
-
Weigh exactly 5.0 mg (±0.1 mg) of Maleic Acid (Internal Standard).
-
Dissolve both in 0.6 mL DMSO-d6.
-
Critical Check: Ensure complete dissolution. Diazepane salts may require gentle warming.
Step 3: Data Calculation
Calculate Absolute Purity (
- : Integrated Area[1]
- : Number of Protons (Use the Benzylic -CH2- singlet for the product)
- : Molar Mass[2]
- : Mass weighed
Visualization: Analytical Logic
The following diagram outlines the decision tree for accepting or rejecting a batch based on this data.
Figure 2: Decision matrix for material qualification.
References
-
Walsh Medical Media. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Retrieved from
-
National Institutes of Health (NIH). (2007). Development of a validated HPLC method for the determination of four 1,4-benzodiazepines. PubMed. Retrieved from
-
BIPM. (2019).[3] qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. Retrieved from
-
ChemScene. (n.d.). 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane Product Specifications. Retrieved from
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from
Sources
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experiments involving the novel compound 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane. We move beyond simple protocols to explain the scientific rationale behind critical experimental choices, thereby creating a self-validating system for generating reliable and comparable data.
The 1,4-diazepane scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer effects.[1][2][3] The specific substitutions on 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane suggest its potential role as a modulator of central nervous system targets. Based on extensive preclinical data for structurally related compounds, a likely mechanism of action is the antagonism of neurokinin (NK) receptors, particularly the NK1 receptor, which is implicated in pain transmission and emesis.[4][5]
Reproducibility in preclinical research begins with the starting material. The identity, purity, and stability of a test compound are the bedrock upon which all subsequent biological data are built. This guide will therefore focus on three core areas: verifiable synthesis and purification, rigorous analytical characterization, and standardized biological evaluation in the context of its likely target, the NK1 receptor, comparing its hypothetical performance against established alternatives.
Part 1: Synthesis and Purification - The Foundation of Reproducibility
The synthetic route is the primary source of experimental variability. Impurities, whether unreacted starting materials, byproducts, or degradation products, can confound biological results. Therefore, a well-controlled and characterized synthesis is non-negotiable. We propose a standard and reproducible method via reductive amination.
Proposed Synthetic Workflow
A logical and high-yield approach to synthesizing the title compound is the reductive amination of 1,4-diazepane with 2-chloro-4-fluorobenzaldehyde.
Caption: Synthetic workflow for 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane.
Experimental Protocol: Synthesis via Reductive Amination
Rationale: Sodium triacetoxyborohydride is selected as the reducing agent due to its mild nature. It is less reactive towards carbonyls than other hydrides but highly effective for reducing protonated imines, minimizing the risk of reducing the starting aldehyde. Dichloromethane (DCM) is an excellent solvent for this reaction, dissolving the reactants and being unreactive under the conditions.
-
Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in anhydrous DCM (0.1 M), add 2-chloro-4-fluorobenzaldehyde (1.05 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution over 15 minutes. Scientist's Note: Portion-wise addition helps control any potential exotherm.
-
Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM with 1% triethylamine. The disappearance of the aldehyde starting material indicates reaction completion.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification by Column Chromatography
Rationale: Silica gel chromatography is a standard and effective method for purifying small organic molecules. The choice of a gradient elution allows for the separation of the non-polar impurities first, followed by the more polar product. The addition of triethylamine to the mobile phase prevents the amine product from streaking on the acidic silica gel, leading to better separation.
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a starting mobile phase of 100% DCM.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of 0% to 10% methanol in DCM. A small amount of triethylamine (0.5%) should be added to the mobile phase.
-
Fraction Collection: Collect fractions and analyze by TLC.
-
Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product as an oil or solid.
| Potential Issue | Cause | Troubleshooting Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add an additional 0.3 eq of NaBH(OAc)₃ and allow to stir for another 2 hours. Ensure anhydrous conditions. |
| Product Streaking on TLC/Column | Amine interacting with acidic silica gel. | Add 0.5-1% triethylamine or ammonia in methanol to the mobile phase to neutralize active sites. |
| Low Yield | Inefficient extraction during workup. | Ensure the aqueous layer is basic (pH > 9) before extraction to deprotonate the product amine, increasing its solubility in DCM. |
Part 2: Physicochemical Characterization - Verifying Compound Identity and Purity
Reproducible biological data can only be generated from a compound that is verifiably the correct structure and of high purity. Each new batch must be rigorously characterized.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of small-molecule drug candidates. A C18 column provides excellent separation for compounds of this polarity. A gradient method ensures that both early- and late-eluting impurities can be detected. UV detection at 254 nm is suitable due to the presence of the aromatic ring.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in 50:50 Acetonitrile:Water.
-
Acceptance Criteria: A single major peak with >98% purity by area normalization.
Protocol 2: Structural Confirmation by NMR and Mass Spectrometry (MS)
Rationale: While HPLC confirms purity, it does not confirm identity. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.
-
¹H NMR: Acquire a spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons on the substituted phenyl ring, the benzylic methylene protons, and the protons of the diazepane ring. The integration of these peaks must correspond to the number of protons in the structure.
-
Mass Spectrometry (ESI-HRMS): Infuse a dilute solution of the compound into an electrospray ionization (ESI) high-resolution mass spectrometer. The observed mass of the protonated molecule ([M+H]⁺) should be within 5 ppm of the calculated exact mass for C₁₂H₁₇ClFN₂⁺.
| Analytical Technique | Expected Result for Pure Compound | Indication of Impurity / Error |
| HPLC | Single peak at a characteristic retention time, purity >98%. | Additional peaks indicate impurities (e.g., starting materials, byproducts). |
| ¹H NMR | Correct chemical shifts, splitting patterns, and integration values. | Unexplained peaks suggest impurities. Incorrect integration suggests a structural issue. |
| HRMS | Observed [M+H]⁺ mass matches calculated mass (e.g., 243.1064 ± 5 ppm). | Incorrect mass indicates wrong compound or presence of an adduct. |
Part 3: Biological Evaluation - A Comparative Framework for NK1 Receptor Antagonism
To assess the biological activity of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane and ensure the reproducibility of these findings, standardized in vitro assays are essential. We will evaluate its performance as a neurokinin-1 (NK1) receptor antagonist, comparing it to the well-characterized, FDA-approved drug Aprepitant. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates the Gq pathway, leading to an increase in intracellular calcium.[4][5]
Hypothesized Mechanism of Action
Caption: Antagonism of the Substance P / NK1 receptor signaling pathway.
Protocol: In Vitro Functional Assay (Calcium Flux)
Rationale: This cell-based functional assay directly measures the ability of the test compound to block the downstream signaling of the NK1 receptor. It is a more physiologically relevant measure of antagonism than a simple binding assay. Using a cell line stably expressing the human NK1 receptor ensures a consistent and reproducible biological system.
-
Cell Line: Use a commercially available cell line (e.g., CHO-K1 or HEK293) stably transfected with the human NK1 receptor (hNK1R).
-
Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Prepare serial dilutions of the test compound, Aprepitant (positive control), and a vehicle control (e.g., 0.1% DMSO) in an appropriate assay buffer. Add the compounds to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Prepare a solution of Substance P at its EC₈₀ concentration (the concentration that gives 80% of the maximal response, determined in a separate experiment).
-
Data Acquisition: Using a fluorescence plate reader (e.g., FLIPR, FlexStation), measure the baseline fluorescence, then add the Substance P solution to all wells and immediately record the change in fluorescence over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required to inhibit 50% of the agonist response).
Comparative Performance Data (Hypothetical)
This table illustrates how data should be presented to compare the performance of the new chemical entity against established standards. The values are hypothetical but represent a plausible outcome for a potent antagonist.
| Compound | Scaffold | Purity (HPLC) | IC₅₀ (nM) in Calcium Flux Assay |
| 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane | Diazepane | >98% | 15.2 ± 2.1 |
| Aprepitant (Control) | Morpholine | >99% (Reference Standard) | 10.5 ± 1.8 |
| Alternative Compound X | Piperidine | >98% | 85.7 ± 9.4 |
Ensuring End-to-End Reproducibility: A Validated Workflow
Reproducibility is not a single step but a continuous process of verification and validation from chemical synthesis to final biological data analysis.
Caption: A self-validating workflow for reproducible experimentation.
By adhering to this structured approach—grounded in robust chemical synthesis, validated by rigorous analytical characterization, and assessed with standardized biological protocols—researchers can significantly enhance the reliability and reproducibility of their experimental findings. This ensures that data generated using 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane is not only accurate but also comparable across different laboratories and over time, accelerating the pace of drug discovery and development.
References
- Neurokinin-receptor antagonists: Pharmacological tools and therapeutic drugs. (2026). Vertex AI Search.
- Hill, R. (2000). Neurokinin-receptor antagonists: pharmacological tools and therapeutic drugs. PubMed.
- Lee, H. B., et al. (2025). Effect of Neurokinin-1 Receptor Antagonists on Experimental Postoperative Adhesion: A Systematic Review and Meta-Analysis with Trial Sequential Analysis of Preclinical Studies. PubMed.
- Lee, H. B., et al. (2025). Effect of Neurokinin-1 Receptor Antagonists on Experimental Postoperative Adhesion: A Systematic Review and Meta-Analysis with Trial Sequential Analysis of Preclinical Studies. MDPI.
- do Pazo-Oubiña, F., et al. (2012). Neurokinin-1 Receptor Antagonists for Chemotherapy-Induced Nausea and Vomiting: A Systematic Review. Journal of the National Cancer Institute, Oxford Academic.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
- 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane. ChemScene.
- ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. University of the Punjab.
- Issa, Y. M., & El-Hawary, W. F. (2007). Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules. PMC.
- Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. PMC.
- Aslam, J., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurokinin-receptor antagonists: pharmacological tools and therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Comparative Profiling of 1,4-Diazepane-Based T-Type Calcium Channel Blockers
Executive Summary & Structural Rationale
The T-type calcium channel (CaV3.x) remains a high-value target for neuropathic pain, epilepsy, and sleep disorders. While early generation blockers like Mibefradil (tetralol-based) failed due to off-target interactions (CYP450/L-type channels), and modern clinical candidates like Z944 utilize a piperazine (6-membered) scaffold, the 1,4-diazepane (7-membered) scaffold has emerged as a privileged structure offering distinct pharmacokinetic and selectivity profiles.
This guide provides a head-to-head technical comparison of the 1,4-diazepane class (represented by Compound 21i ) against industry standards. The 7-membered diazepane ring introduces a unique conformational flexibility compared to the rigid piperazine, allowing for "induced fit" binding within the CaV3.x central cavity and fenestrations, potentially enhancing state-dependent inhibition.
Head-to-Head Profile: 1,4-Diazepane vs. Standards
The following data synthesizes experimental results comparing the lead 1,4-diazepane derivative (Compound 21i ) against the classic reference (Mibefradil) and the potent piperazine-based clinical candidate (Z944).
Table 1: Comparative Pharmacological Profile
| Feature | 1,4-Diazepane Lead (Cpd 21i) | Mibefradil (Reference) | Z944 (Comparator) |
| Core Scaffold | 1,4-Diazepane (7-membered ring) | Tetralol | Piperazine (6-membered ring) |
| CaV3.2 IC₅₀ (Peak) | 0.20 µM | ~1.70 µM | ~0.05 - 0.16 µM |
| State Dependence | High (Preferential binding to Inactivated) | Moderate | Very High |
| Selectivity (vs. CaV1.2) | >50-fold | ~10-fold (Poor) | >100-fold |
| hERG Inhibition | Low (Safe margin > 10µM) | Moderate | Low |
| Key Structural Advantage | Conformational flexibility mimics peptide turns; improved solubility over acyclic amines. | N/A (Withdrawn) | High potency, but rigid core limits derivative space. |
Key Insight: While Z944 exhibits higher absolute potency, the 1,4-diazepane scaffold (Cpd 21i) outperforms Mibefradil by nearly an order of magnitude and offers a distinct chemical space for IP development, with selectivity profiles that avoid the catastrophic drug-drug interactions seen with tetralols.
Mechanism of Action: State-Dependent Inhibition
To validate the efficacy of 1,4-diazepanes, one must understand that they function as state-dependent antagonists . They do not effectively block the channel in its resting (closed) state; rather, they stabilize the inactivated state that occurs after depolarization.
Visualization: The State-Dependent Cycle
Figure 1: State-dependent inhibition cycle. 1,4-diazepanes preferentially bind to the Inactivated State (Red), preventing the channel from recovering to the Resting State (Blue), effectively silencing high-frequency firing neurons.
Experimental Protocols (Self-Validating Systems)
Reliable data requires rigorous control of membrane voltage. Simple IC50s are meaningless without defining the "Holding Potential" (
Protocol A: Whole-Cell Patch Clamp (The Gold Standard)
Objective: Determine the state-dependent affinity (
Reagents:
-
Extracellular Solution: 2 mM
(or for larger currents), 140 mM TEA-Cl (to block ), 10 mM HEPES (pH 7.4). -
Intracellular Solution: 135 mM Cs-Methanesulfonate (blocks
), 10 mM EGTA (buffers ), 4 mM Mg-ATP.
Workflow:
-
Giga-seal Formation: Establish >1 GΩ seal on HEK293 cells stably expressing hCaV3.2.
-
Resting Block Protocol (
): -
Inactivated Block Protocol (
): -
Validation Calculation:
-
Calculate the "Shift" in the steady-state inactivation curve. A leftward shift (hyperpolarizing direction) confirms the drug stabilizes the inactivated state.
-
Protocol B: High-Throughput FLIPR Assay (Screening)
Objective: Rapidly rank-order 1,4-diazepane analogs before patch-clamp.
Workflow:
-
Load CaV3.2-HEK293 cells with Fluo-4 AM dye.
-
Incubate with test compounds for 20 minutes.
-
Critical Step: Add high
buffer (e.g., 30 mM KCl) to depolarize membrane and open channels. -
Readout: Measure fluorescence decrease relative to vehicle control.
-
Note: This assay biases towards "Resting" block unless cells are pre-depolarized. For T-type channels, ensure the resting membrane potential of the cell line is controlled or use a "Potentiation" protocol.
Screening Workflow Visualization
The following diagram illustrates the critical path from synthesis to lead selection for 1,4-diazepane derivatives.
Figure 2: Screening cascade. Note the feedback loop from Selectivity back to Synthesis to optimize the N-substituents on the diazepane ring.
References
-
Synthesis and biological evaluation of 1-heteroarylmethyl 1,4-diazepanes derivatives as potential T-type calcium channel blockers. Source: Bulletin of the Korean Chemical Society (2011).[8] Context: Identification of Compound 21i (IC50 0.20 µM) and its superiority to Mibefradil.[8][9] URL:[Link]
-
Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Source: Bioorganic & Medicinal Chemistry Letters (2010).[8][10] Context: Early SAR studies establishing the 1,4-diazepane scaffold for CaV3.x inhibition. URL:[Link]
-
Mibefradil block of cloned T-type calcium channels. Source: Molecular Pharmacology (2000). Context: Establishes the baseline IC50 (~1-2 µM) and mechanism for the comparator drug. URL:[Link]
-
Inhibition of CaV1.4 channels by CaV3 channel antagonists ML218 and Z944. Source: bioRxiv (2025). Context: Provides modern comparative data for Z944 (piperazine scaffold) and its selectivity profile.[7] URL:[Link]
Sources
- 1. Effect of the T-type channel blocker KYS-05090S in mouse models of acute and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kup.at [kup.at]
- 6. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of CaV1.4 channels by CaV3 channel antagonists ML218 and Z944 | bioRxiv [biorxiv.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
For the diligent researcher, the lifecycle of a novel chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane (CAS No. 1016683-03-6), a halogenated diazepane derivative utilized in research and development. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.
Understanding the Compound: A Hazard-Based Approach to Disposal
1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane is a substituted heterocyclic compound. While a comprehensive toxicological profile may not be publicly available for this specific research chemical, its structural motifs—a chlorinated and fluorinated phenyl group attached to a diazepane core—necessitate a cautious approach. Safety data for analogous compounds indicate that this substance should be treated as hazardous. The likely hazard classifications include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1] Therefore, the guiding principle for its disposal is to manage it as a hazardous chemical waste.
Core Disposal Protocol: A Step-by-Step Guide
The disposal of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following steps outline a robust and self-validating system for its disposal.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the compound for disposal, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of safe laboratory practice.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, consider additional protective clothing.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is critical to prevent accidental and potentially dangerous reactions.
-
Designated Hazardous Waste Container: 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane waste, whether in solid form or in a solution, must be collected in a designated, leak-proof container clearly labeled as "Hazardous Waste."
-
Avoid Mixing: Do not mix this compound with other waste streams unless compatibility has been verified. Incompatible materials can lead to hazardous reactions.[1] This compound may be incompatible with strong oxidizing agents.[1]
-
Solid vs. Liquid Waste: If the compound is in a solid form, it should be collected in a container for solid chemical waste. If it is in a solution, it should be collected in a container for liquid chemical waste.
Step 3: Labeling - Clear and Compliant Communication
Accurate and thorough labeling of waste containers is a legal requirement and essential for safe handling by waste management personnel.
-
Contents: Clearly write the full chemical name: "1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane" and its CAS number: "1016683-03-6".
-
Hazard Identification: The label should include appropriate hazard pictograms (e.g., GHS07 for irritant and harmful).[1]
-
Contact Information: Include the name and contact information of the responsible researcher or laboratory.
Step 4: Storage - Safe Containment Prior to Disposal
Pending collection by a certified hazardous waste disposal service, the waste container must be stored safely.
-
Secure Location: Store the sealed container in a designated, well-ventilated, and secure waste accumulation area.[1][3]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Professional Disposal - The Final and Critical Step
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
-
Certified Waste Handler: Arrange for the collection, transportation, and disposal of the hazardous waste by a licensed and certified environmental services company. These companies are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Incineration: For halogenated organic compounds like this one, high-temperature incineration in a facility equipped with flue gas scrubbers is the preferred method of disposal. This ensures the complete destruction of the compound and prevents the formation and release of toxic byproducts such as dioxins.
Decontamination of Empty Containers and Glassware
Any container or glassware that has come into contact with 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane must be decontaminated before being reused or discarded.
-
Triple Rinsing: Rinse the container or glassware three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The solvent rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
Final Cleaning: After triple rinsing, the glassware can be washed with soap and water.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 1016683-03-6 | [4] |
| Molecular Formula | C₁₂H₁₆ClFN₂ | [4] |
| Molecular Weight | 242.72 g/mol | [4] |
| Known Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |
| Primary Disposal Route | Hazardous Waste Disposal | [1] |
Disposal Workflow Diagram
Caption: A flowchart illustrating the procedural steps for the safe disposal of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of research chemicals like 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane is a fundamental aspect of scientific integrity. By following these detailed procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to safety beyond the bench is what builds a foundation of trust and excellence in the scientific community.
References
- Fluorochem Ltd. (2024). Safety Data Sheet for (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate.
- Medline. (2019). Material Safety Data Sheet. Retrieved from general safety and storage guidelines for chemical products.
- MilliporeSigma. (2024). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 1-Benzyl-3-methyl-1,4-diazepane. Retrieved from information on handling and disposal of similar chemical compounds.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
